Tetracycline-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O8 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1/i2D3,3D3 |
InChI Key |
NWXMGUDVXFXRIG-CJQNGSMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetracycline-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline-d6 is a deuterium-labeled version of tetracycline (B611298), a broad-spectrum polyketide antibiotic. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of tetracycline in various biological and environmental matrices.[1][2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from the unlabeled parent compound without significantly altering its chemical behavior, making it an ideal tool for pharmacokinetic, metabolic, and residue analysis studies.[3] This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical applications.
Core Physical and Chemical Properties
This compound shares most of its physicochemical properties with its non-labeled counterpart, with the key difference being its increased molecular weight due to the deuterium labeling.
Data Presentation
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [4] |
| CAS Number | 2373374-42-4 | [1][4][5][6] |
| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [5][6][7][8] |
| Molecular Weight | 450.47 g/mol | [1][5][6][7] |
| Accurate Mass | 450.1909 Da | [4][6] |
| Appearance | White to light yellow or yellow to brown solid | [1][3][7] |
| Purity | Isotopic Purity: ≥94% | [5] |
| Storage Conditions | 2-8°C, Refrigerator, Amber Vial, Under Inert Atmosphere | [2][7] |
| Melting Point | 223 °C (for unlabeled Tetracycline HCl) | [9][10] |
| Solubility (unlabeled) | DMSO (~1 mg/mL), Dimethylformamide (~1.4 mg/mL), PBS (pH 7.2) (~3.3 mg/mL), Water (1.7 mg/mL), Methanol (>20 mg/mL) | [11][12] |
| LogP | -2 | [3][4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis. It passively diffuses through porin channels in the outer membrane of bacteria and is then actively transported across the inner cytoplasmic membrane. Once inside the cell, tetracycline binds to the 30S ribosomal subunit.[13] This binding physically blocks the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing peptide chain and halting protein synthesis.[13]
Figure 1. Mechanism of this compound action on the bacterial 30S ribosomal subunit.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound.
Quantification by LC-MS/MS using this compound as an Internal Standard
This protocol describes a general method for quantifying tetracycline in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard (IS). The use of a stable isotope-labeled IS is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[14]
Objective: To determine the concentration of tetracycline in a sample.
Materials:
-
Blank biological matrix
-
Tetracycline analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid or Trifluoroacetic acid[13]
-
Ethyl acetate[15]
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB)[14] or supplies for liquid-liquid extraction.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of sample (calibrator, quality control, or unknown), add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Transfer the supernatant to a new tube. For cleaner samples, an additional Solid Phase Extraction (SPE) or liquid-liquid extraction step can be performed.[14][16]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Instrument: UHPLC system.[13]
-
Column: C8 or C18 column (e.g., 2.1 mm x 100 mm, <2.5 µm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[13]
-
Gradient: A typical gradient might run from 10% B to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.[13]
-
Column Temperature: 35-40°C.[13]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Ionization Mode: Positive (ESI+).[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetracycline (unlabeled): Precursor ion (Q1) m/z 445.2 → Product ion (Q3) m/z 410.2
-
This compound (IS): Precursor ion (Q1) m/z 451.2 → Product ion (Q3) m/z 416.2 (Note: Specific m/z values should be optimized for the instrument used).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both tetracycline and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrator standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 2. Experimental workflow for quantification using this compound as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and isotopic labeling of this compound. Due to the deuterium labeling on the dimethylamino group, the corresponding proton signal in ¹H NMR will be absent, confirming successful labeling.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for the specific probe and solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The characteristic singlet for the two methyl groups of the dimethylamino function (around 2.5-3.0 ppm in unlabeled tetracycline) should be absent or significantly reduced.
-
Acquire a ¹³C NMR spectrum. The carbon signal corresponding to the labeled methyl groups will show a characteristic multiplet due to C-D coupling.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signal.
-
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound melts.
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Apparatus: Use a standard melting point apparatus with a calibrated thermometer or digital sensor.
-
Measurement:
-
Pack a small amount of the powdered sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure substances, this range is typically narrow. The melting point is expected to be similar to that of unlabeled tetracycline (approx. 223 °C for the hydrochloride salt).[9][10]
-
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or under a chemical fume hood.[9]
-
Storage: Store in a tightly sealed, light-protected container (amber vial) in a refrigerator (2-8°C).[2][7] The compound is light and moisture sensitive.[10]
-
Toxicity: Unlabeled tetracycline is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[17] It may also cause damage to organs through prolonged or repeated exposure.[17] Similar precautions should be taken for the deuterated form.
This guide provides a comprehensive overview of this compound for research and development purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]
- 4. This compound | C22H24N2O8 | CID 57369419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound (80%) | TRC-T291402-0.5MG | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound (80%) | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. toku-e.com [toku-e.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Tetracycline-d6: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tetracycline-d6, a deuterated analog of the broad-spectrum antibiotic, tetracycline (B611298). This document covers its fundamental properties, primary applications in research and development, and detailed insights into its mechanism of action and relevant experimental protocols.
Core Properties of this compound
This compound is a stable isotope-labeled version of tetracycline, where six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays.
| Property | Data | Citation(s) |
| CAS Number | 2373374-42-4 | [1][2] |
| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [1][3][4][5][6][7] |
| Molecular Weight | 450.47 g/mol | [1][3][6][7][8] |
| Synonyms | Abramycin-d6, Liquamycin-d6, Tsiklomitsin-d6 | [1][2][6][8] |
| Appearance | Yellow to Brown Solid | [3][8] |
| Primary Application | Internal standard for quantification by GC- or LC-mass spectrometry | [3][9] |
Mechanism of Action and Biological Pathways
The biological activity of this compound is identical to that of unlabeled tetracycline. Its primary mechanism is the inhibition of protein synthesis in bacteria. However, tetracyclines also exert significant effects on eukaryotic cells, particularly on mitochondria and inflammatory pathways.
Tetracycline is a bacteriostatic agent that prevents bacterial growth by reversibly binding to the 30S ribosomal subunit. This action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[10][11][12][13]
Due to the evolutionary relationship between mitochondria and bacteria, tetracyclines can also inhibit mitochondrial protein synthesis.[5][8][14] This occurs because mitochondrial ribosomes share structural similarities with bacterial ribosomes. This inhibition disrupts the synthesis of 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system encoded by mitochondrial DNA, leading to a "mitonuclear protein imbalance."[14] The consequences include impaired mitochondrial respiration, increased glycolytic metabolism, and the induction of mitochondrial stress responses.[5][8]
Tetracyclines possess anti-inflammatory properties that are independent of their antimicrobial activity.[4][15] These effects are mediated through several mechanisms:
-
Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines chelate zinc and calcium ions, which are essential co-factors for MMPs, thereby inhibiting their activity and preventing the degradation of connective tissues.[1][6]
-
Modulation of Cytokines: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF-α) and various interleukins (IL-1, IL-6, IL-8).[1]
-
Inhibition of Other Inflammatory Mediators: Tetracyclines inhibit phospholipase A2 (a precursor for inflammatory mediators) and inducible nitric oxide synthase (iNOS), which reduces nitric oxide (NO) levels.[1][16]
Experimental Protocols: Use as an Internal Standard
The primary application of this compound is as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of tetracycline quantification in complex matrices like plasma, tissue, or environmental samples.
The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. This compound is spiked into all samples, calibrators, and quality controls at a fixed concentration at the beginning of the sample preparation process.
This protocol is adapted from a method for determining tetracycline residues in environmental water samples using solid-phase extraction (SPE) and UPLC-MS/MS.[17][18]
1. Reagents and Standards:
-
This compound (Internal Standard) stock solution (e.g., 1 µg/mL in methanol).
-
Tetracycline (Analyte) stock solution.
-
Working standard solutions and calibration curve standards prepared by serial dilution.
-
Methanol (B129727), Acetone, Formic Acid (LC-MS grade).
-
Na₂EDTA.
-
Ultrapure water.
-
SPE Cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB).
2. Sample Preparation (Solid-Phase Extraction):
-
Collect 1.0 L of water sample.
-
Add Na₂EDTA to a final concentration of 0.5 g/L and adjust pH to 3.0.
-
Spike the sample with a known amount of this compound solution.
-
Condition an SPE cartridge with methanol followed by ultrapure water (pH 3.0).
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with ultrapure water).
-
Elute the analytes and the internal standard with 4 mL of acetone:methanol (1:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. UPLC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase column suitable for polar compounds (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over several minutes to separate the analytes.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Mass Spectrometry Parameters: The following table provides representative MRM transitions for tetracycline and its deuterated internal standard. These values should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetracycline | 445.2 | 410.2 | (Instrument Dependent) |
| 154.1 | (Instrument Dependent) | ||
| This compound | 451.2 | 416.2 | (Instrument Dependent) |
| 158.1 | (Instrument Dependent) |
5. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (Tetracycline / this compound) against the analyte concentration.
-
The concentration of tetracycline in unknown samples is determined from this calibration curve. The use of the isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.[18]
References
- 1. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Actions of Adjunctive Tetracyclines and Other Agents in Periodontitis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. clearsynth.com [clearsynth.com]
- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 11. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 13. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 14. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Deuterium-Labeled Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterium-labeled tetracycline (B611298), specifically focusing on Tetracycline-d6, a valuable internal standard for quantitative analysis. This document details a feasible synthetic pathway, experimental protocols, and in-depth analytical characterization methodologies.
Introduction
Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), offers a subtle yet powerful modification that aids in mechanistic studies, metabolic profiling, and, most notably, serves as a superior internal standard in quantitative bioanalysis by mass spectrometry.[1][2] this compound, in which the six hydrogen atoms of the C4-dimethylamino group are replaced with deuterium, is a prime example of such an internal standard, ensuring accurate quantification of tetracycline in complex biological matrices. This guide outlines a plausible and chemically sound approach to its synthesis and the rigorous analytical techniques required for its characterization.
Synthetic Pathway and Rationale
The synthesis of this compound hinges on the strategic introduction of a deuterated dimethylamino moiety at the C4 position of the tetracycline scaffold. A direct synthesis from tetracycline is challenging due to the molecule's sensitivity. A more viable approach involves the reductive amination of a 4-amino or 4-dedimethylamino tetracycline precursor using deuterated reagents. The Eschweiler-Clarke reaction, a well-established method for the methylation of amines, presents a promising route when adapted with deuterated formaldehyde (B43269) and deuterated formic acid.[3][4][5]
The proposed synthetic workflow is as follows:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 4-Dedimethylamino-tetracycline (Precursor)
The preparation of the 4-dedimethylamino tetracycline precursor is a critical first step. This can be achieved through methods described in the literature, often involving the removal of the dimethylamino group from tetracycline.
Materials:
-
Tetracycline hydrochloride
-
Reagents for demethylation (as per established literature procedures)
-
Appropriate solvents (e.g., water, organic solvents)
-
Acids and bases for pH adjustment
Procedure:
-
Follow a validated literature procedure for the demethylation of tetracycline to yield 4-dedimethylamino-tetracycline. This may involve multi-step reactions and require careful control of reaction conditions to avoid degradation of the tetracycline core.
-
Purify the resulting 4-dedimethylamino-tetracycline using techniques such as column chromatography or recrystallization.
-
Confirm the identity and purity of the precursor using analytical methods like HPLC, ¹H NMR, and mass spectrometry before proceeding to the labeling step.
Synthesis of this compound via Deuterated Eschweiler-Clarke Reaction
This protocol describes the introduction of the di(methyl-d3)amino group onto the 4-amino position of the tetracycline precursor.
Materials:
-
4-Dedimethylamino-tetracycline
-
Deuterated formaldehyde (paraformaldehyde-d2 or D2CO solution)
-
Deuterated formic acid (DCOOD)
-
Anhydrous reaction solvent (e.g., N,N-Dimethylformamide - DMF)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-dedimethylamino-tetracycline (1 equivalent) in the anhydrous reaction solvent.
-
Add deuterated formaldehyde (excess, e.g., 5-10 equivalents).
-
Add deuterated formic acid (excess, e.g., 5-10 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the Eschweiler-Clarke reaction (typically between 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a quenching solution to neutralize the excess acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Characterization of Deuterium-Labeled Tetracycline
Rigorous characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the final product.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the mass increase corresponding to the deuterium labeling and for assessing isotopic purity.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Experimental Parameters:
-
Ionization Mode: Positive ESI is typically used for tetracyclines, observing the [M+H]⁺ ion.
-
Mass Analyzer: Operate in high-resolution mode to accurately determine the mass-to-charge ratio (m/z).
-
Collision-Induced Dissociation (CID): Perform MS/MS experiments to analyze the fragmentation pattern. The fragmentation of the dimethylamino group will show a characteristic mass shift.
Data Presentation:
| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Tetracycline | C₂₂H₂₄N₂O₈ | 444.1533 | 445.1606 |
| This compound | C₂₂H₁₈D₆N₂O₈ | 450.1911 | 451.1984 |
Table 1: Expected Mass Spectrometry Data for Tetracycline and this compound.
The fragmentation pattern in MS/MS analysis can further confirm the location of the deuterium labels. For instance, the loss of the dimethylamino group will result in a fragment that is 6 Da heavier for this compound compared to unlabeled tetracycline.[6]
Caption: Comparative MS/MS fragmentation of Tetracycline and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the position of deuterium incorporation and for quantifying the isotopic enrichment.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocols:
-
¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or complete disappearance of the signal corresponding to the N-methyl protons, which typically appears as a singlet in the spectrum of unlabeled tetracycline.
-
²H NMR: The deuterium NMR spectrum will exhibit a signal at the chemical shift corresponding to the N-methyl groups, confirming the presence of deuterium at this position.
-
¹³C NMR: The carbon NMR spectrum will show a change in the multiplicity of the carbon signals for the N-methyl groups due to C-D coupling. The signal will appear as a multiplet (typically a septet for a CD₃ group) instead of a quartet (for a CH₃ group) in the proton-coupled spectrum, and the resonance will be shifted slightly upfield.
Data Presentation:
| Nucleus | Tetracycline (δ, ppm) | This compound (δ, ppm) | Expected Change |
| ¹H (N-CH₃) | ~2.5-3.0 (s, 6H) | Signal absent or significantly reduced | Confirms deuteration at the dimethylamino group |
| ²H (N-CD₃) | - | ~2.5-3.0 | Confirms presence of deuterium |
| ¹³C (N-CD₃) | ~42 | ~42 | Signal appears as a multiplet due to C-D coupling |
Table 2: Expected NMR Data for Tetracycline and this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for purification and purity assessment of the final product.
Instrumentation: HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).
Experimental Parameters:
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detection: UV detection at a wavelength where tetracycline has strong absorbance (e.g., 280 nm or 355 nm).
-
Purity Assessment: The purity of this compound is determined by the peak area percentage in the chromatogram.
Conclusion
The synthesis and characterization of deuterium-labeled tetracycline, specifically this compound, is a multi-step process that requires careful execution and rigorous analytical validation. The proposed synthetic route, utilizing a deuterated Eschweiler-Clarke reaction on a 4-dedimethylamino-tetracycline precursor, offers a feasible pathway to this important analytical standard. The detailed characterization by mass spectrometry and NMR spectroscopy is paramount to confirm the successful incorporation of deuterium at the desired positions and to ensure the high isotopic and chemical purity required for its application in quantitative studies. This guide provides a solid foundation for researchers and drug development professionals to produce and validate deuterium-labeled tetracycline for their analytical needs.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis of tetracycline antibiotics in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Isotopic Purity and Labeling Efficiency of Tetracycline-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Tetracycline-d6, a deuterated analog of the broad-spectrum antibiotic, tetracycline (B611298). This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other quantitative analytical applications.
Introduction to this compound
This compound is a stable isotope-labeled version of tetracycline, where six hydrogen atoms on the two N-methyl groups have been replaced with deuterium (B1214612). This labeling provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based assays to improve the accuracy and precision of tetracycline quantification in various biological matrices. The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity and the efficiency of the deuterium labeling.
Isotopic Purity of this compound
Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. Commercially available this compound typically has a stated isotopic purity of ≥94%. However, the actual distribution of isotopic species can vary between batches and manufacturers. A detailed analysis of the isotopic distribution is crucial for accurate quantitative studies.
Quantitative Data on Isotopic Distribution
The following table summarizes a representative isotopic distribution for a batch of this compound with a stated isotopic purity of ≥94%. This data is typically obtained through high-resolution mass spectrometry.
| Isotopic Species | Description | Representative Abundance (%) |
| d6 | Fully labeled Tetracycline | 95.2 |
| d5 | Tetracycline with five deuterium atoms | 3.5 |
| d4 | Tetracycline with four deuterium atoms | 0.8 |
| d3 | Tetracycline with three deuterium atoms | 0.3 |
| d2 | Tetracycline with two deuterium atoms | <0.1 |
| d1 | Tetracycline with one deuterium atom | <0.1 |
| d0 | Unlabeled Tetracycline | 0.2 |
Labeling Efficiency
Labeling efficiency in the context of this compound synthesis refers to the effectiveness of incorporating deuterium atoms into the target positions. High labeling efficiency is desired to maximize the yield of the d6 species and minimize the presence of partially labeled and unlabeled tetracycline. The efficiency is largely dependent on the chosen synthetic route and reaction conditions.
Experimental Protocols
Plausible Synthesis of this compound via Reductive Amination
A common and efficient method for introducing deuterium at the N-methyl positions is through reductive amination. The following protocol describes a plausible synthetic route starting from a suitable tetracycline precursor.
Objective: To synthesize this compound by reductive amination of 4-epi-amino-tetracycline with deuterated formaldehyde (B43269).
Materials:
-
4-epi-amino-tetracycline hydrochloride
-
Deuterated formaldehyde (DCDO, 20 wt. % solution in D2O)
-
Sodium cyanoborodeuteride (NaBD3CN)
-
Methanol-d4
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the free base: Dissolve 4-epi-amino-tetracycline hydrochloride in a minimal amount of deionized water and adjust the pH to ~8.5 with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-epi-amino-tetracycline.
-
Reductive Amination: Dissolve the 4-epi-amino-tetracycline free base in methanol-d4. To this solution, add deuterated formaldehyde (2.5 equivalents) followed by sodium cyanoborodeuteride (2.2 equivalents) in portions at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid until the pH is ~2. Stir for 30 minutes. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to yield this compound.
Determination of Isotopic Purity by LC-MS/MS
Objective: To determine the isotopic distribution of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Full scan from m/z 440 to 460
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.
-
Determine the area under the curve for the mass-to-charge ratio (m/z) of each isotopic species (d0 to d6). The theoretical m/z for the [M+H]+ ion of this compound is approximately 451.2.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.
-
Confirmation of Labeling Position and Purity by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and quantify the isotopic purity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
This compound sample
-
Dimethyl sulfoxide-d6 (DMSO-d6) with an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in a known volume of DMSO-d6 containing the internal standard.
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
The signals corresponding to the N-methyl protons in unlabeled tetracycline (around 2.5-3.0 ppm) should be significantly diminished or absent in the spectrum of this compound.
-
Integrate the residual proton signal at the N-methyl positions and compare it to the integral of a non-deuterated proton signal in the tetracycline molecule (e.g., aromatic protons) or the internal standard. This comparison allows for the calculation of the percentage of non-deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
A single resonance corresponding to the deuterium atoms on the N-methyl groups should be observed. The presence of other signals could indicate deuterium scrambling.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The carbon signals for the N-methyl groups will show a characteristic triplet splitting pattern due to C-D coupling, confirming the location of the deuterium labels. The signal for the unlabeled N-methyl carbon will be a quartet.
-
Visualizations
Experimental Workflow for Isotopic Purity Determination
The Core Mechanism of Tetracycline Antibiotics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tetracycline (B611298) antibiotics, focusing on their interaction with the bacterial ribosome to inhibit protein synthesis. This document delves into the specific molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the core concepts through diagrams.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. The primary target of tetracyclines is the 30S ribosomal subunit, a key component of the bacterial 70S ribosome responsible for decoding messenger RNA (mRNA).
The mechanism can be broken down into the following key steps:
-
Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels (like OmpF and OmpC in Gram-negative bacteria) in the outer membrane and are then actively transported across the inner cytoplasmic membrane into the cytoplasm.
-
Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, tetracycline binds to a primary binding site on the 30S ribosomal subunit. This high-affinity site, often referred to as the Tet-1 site, is located within a pocket formed by helices h31, h32, and h34 of the 16S ribosomal RNA (rRNA). More recent cryo-electron microscopy (cryo-EM) studies have also identified a secondary binding site in the nascent peptide exit tunnel (NPET) of the 50S subunit, suggesting a dual-targeting mechanism for some tetracyclines.
-
Steric Hindrance of Aminoacyl-tRNA Binding: The binding of tetracycline to the Tet-1 site physically obstructs the A-site (aminoacyl site) of the ribosome. This steric hindrance prevents the incoming aminoacyl-transfer RNA (aa-tRNA) from correctly docking and binding to the mRNA codon presented in the A-site.
-
Halting Polypeptide Elongation: By blocking the binding of aa-tRNA, tetracycline effectively stalls the elongation phase of protein synthesis. No new amino acids can be added to the growing polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth and replication.
Molecular Interactions at the Primary Binding Site
The interaction between tetracycline and the 16S rRNA is highly specific and involves a network of hydrogen bonds and electrostatic interactions. Key nucleotides in the 16S rRNA that are crucial for tetracycline binding include:
-
Helix 34 (h34): Nucleotides such as G1058 and C1054 play a significant role.
-
Helix 31 (h31): Residues around positions 965-967 are important for the interaction.
Magnesium ions (Mg²⁺) are also critical for mediating the binding of tetracycline to the ribosome, stabilizing the conformation of both the antibiotic and the rRNA binding pocket. While the primary interaction is with the 16S rRNA, some ribosomal proteins of the 30S subunit, such as S3, S7, S8, and S14, contribute to the formation and stability of the binding pocket.
Quantitative Data
The efficacy of tetracycline antibiotics can be quantified through various parameters, including their binding affinity to the ribosome and their minimum inhibitory concentrations (MICs) against different bacterial species.
Table 1: Binding Affinity of Tetracycline to the Bacterial Ribosome
| Parameter | Value | Organism/Component | Reference |
| Dissociation Constant (Kd) | ~1-2 µM | E. coli 70S Ribosome |
Table 2: Minimum Inhibitory Concentration (MIC) of Tetracycline Against Selected Bacteria
| Bacterial Species | MIC Range (µg/mL) | Notes | Reference(s) |
| Escherichia coli (tet(C)-positive) | 2 - 16 | Broth microdilution | |
| Staphylococcus aureus | 0.39 | - | |
| Streptococcus pneumoniae | ≤ 2.0 | Regular MIC breakpoint | |
| Haemophilus influenzae | ≤ 2 | Susceptibility breakpoint |
Note: MIC values can vary depending on the specific strain, resistance mechanisms present, and the testing methodology used.
Experimental Protocols
The elucidation of the tetracycline mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography of the Tetracycline-Ribosome Complex
This protocol outlines the general steps for determining the crystal structure of a tetracycline antibiotic in complex with the bacterial ribosome.
1. Purification and Crystallization of the 70S Ribosome:
- Isolate 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli).
- Purify the ribosomes using sucrose (B13894) density gradient centrifugation.
- Concentrate the purified ribosomes to a suitable concentration for crystallization (typically 10-20 mg/mL).
- Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with a range of precipitants and buffer conditions.
2. Formation of the Ribosome-Tetracycline Complex:
- Soak the grown ribosome crystals in a cryo-protectant solution containing a molar excess of the tetracycline antibiotic. The concentration of tetracycline can range from micromolar to millimolar, and the soaking time can vary from minutes to hours.
- Alternatively, co-crystallize the ribosome in the presence of the tetracycline antibiotic.
3. Data Collection:
- Flash-cool the crystals in liquid nitrogen to prevent radiation damage.
- Collect X-ray diffraction data at a synchrotron source. A typical dataset consists of hundreds of diffraction images collected as the crystal is rotated.
4. Structure Determination and Refinement:
- Process the diffraction data using software such as HKL2000 or XDS to obtain a set of structure factor amplitudes.
- Determine the structure by molecular replacement using a previously solved ribosome structure as a search model.
- Build the model of the bound tetracycline into the electron density map using software like Coot.
- Refine the atomic model against the experimental data using programs such as PHENIX or Refmac5 to improve the fit and geometry.
Cryo-Electron Microscopy (Cryo-EM) of the Tetracycline-Ribosome Complex
Cryo-EM has emerged as a powerful technique for visualizing the structures of large macromolecular complexes like the ribosome in a near-native state.
1. Sample Preparation:
- Prepare a purified and homogeneous sample of the 70S ribosome-tetracycline complex as described for X-ray crystallography. The concentration is typically lower, in the range of 1-5 mg/mL.
- Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid (e.g., copper grid with a perforated carbon film).
- Blot the grid with filter paper to create a thin film of the sample.
- Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.
2. Data Collection:
- Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
- Collect a large dataset of high-resolution images (micrographs) of the frozen particles using an automated data collection software.
3. Image Processing and 3D Reconstruction:
- Perform motion correction on the raw movie frames to correct for beam-induced motion.
- Estimate the contrast transfer function (CTF) for each micrograph.
- Pick individual ribosome particles from the micrographs.
- Perform 2D classification to sort the particles into different views.
- Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-tetracycline complex using software like RELION or CryoSPARC.
4. Model Building and Analysis:
- Dock a pre-existing ribosome structure into the cryo-EM density map.
- Build the atomic model of the bound tetracycline and refine the overall structure against the map.
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of tetracycline on protein synthesis in a cell-free system.
1. Preparation of the In Vitro Translation System:
- Use a commercially available bacterial in vitro transcription-translation (TX-TL) system (e.g., from E. coli) or prepare a cell-free extract.
- The system should contain all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, energy sources (ATP, GTP), and transcription machinery if starting from a DNA template.
2. Reporter Gene Construct:
- Use a plasmid DNA or mRNA encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), that allows for easy and quantifiable detection of protein synthesis.
3. Assay Setup:
- In a microplate format, set up reactions containing the in vitro translation mix and the reporter gene template.
- Add varying concentrations of the tetracycline antibiotic to the reaction wells. Include a negative control (no antibiotic) and a positive control (a known translation inhibitor).
4. Incubation and Measurement:
- Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C) for a specific period (e.g., 1-2 hours).
- Measure the amount of reporter protein synthesized. For luciferase, add the luciferin (B1168401) substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.
5. Data Analysis:
- Plot the reporter signal as a function of the tetracycline concentration.
- Determine the IC₅₀ value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the tetracycline mechanism of action.
Signaling Pathway of Tetracycline Action
Caption: Overview of tetracycline's journey into the bacterial cell and its inhibitory action on the ribosome.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory activity of tetracycline on protein synthesis.
Logical Relationship of Tetracycline Binding and Protein Synthesis Inhibition
Caption: The causal chain from tetracycline binding to the ultimate bacteriostatic effect.
A Technical Guide to Tetracycline-d6 and Unlabeled Tetracycline: Key Differentiators for Researchers
For scientists and professionals in drug development and analytical research, understanding the nuanced differences between isotopically labeled and unlabeled compounds is critical for experimental design and data interpretation. This guide provides an in-depth comparison of Tetracycline-d6 and its unlabeled counterpart, tetracycline (B611298), focusing on their core distinctions, applications, and the methodologies where these differences are paramount.
Core Distinction: The Isotopic Label
The fundamental difference between this compound and unlabeled tetracycline lies in their isotopic composition. This compound is a deuterated form of tetracycline, meaning six hydrogen atoms (protons) in its structure have been replaced with deuterium (B1214612) atoms.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it approximately twice as heavy as a standard hydrogen atom. This substitution is typically made at the dimethylamino group.[3]
This seemingly minor alteration at the atomic level does not significantly change the chemical properties or biological activity of the molecule under most conditions.[2] However, the increase in mass is the key feature that makes this compound an invaluable tool in modern analytical chemistry, particularly in mass spectrometry-based techniques.[1]
Comparative Physicochemical Properties
The primary quantitative difference between the two molecules is their mass. Other physical properties, such as appearance and general antibiotic function, remain consistent.[4][5][6]
| Property | Unlabeled Tetracycline | This compound |
| Molecular Formula | C₂₂H₂₄N₂O₈[7][8][9] | C₂₂H₁₈D₆N₂O₈[4][5][10] |
| Average Molecular Weight | ~444.43 g/mol [7][9][11] | ~450.47 g/mol [4][5][10] |
| Monoisotopic Mass | ~444.1533 Da[11] | ~450.1909 Da[3][6] |
| Appearance | Yellow to Brown Solid[4] | Light Yellow to Brown Solid[5] |
| Primary Application | Broad-spectrum antibiotic[12][13] | Internal standard for quantitative analysis[1][2] |
| CAS Number | 60-54-8[6][8][9] | 2373374-42-4[6][10][14] |
The Role of this compound as an Internal Standard
The most significant application of this compound is its use as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] An internal standard is a compound with physicochemical properties very similar to the analyte (in this case, unlabeled tetracycline) that is added in a known quantity to every sample, calibrator, and quality control sample before processing.
The rationale for using a deuterated internal standard is that it will behave almost identically to its unlabeled counterpart throughout the entire experimental workflow, including extraction, chromatography, and ionization.[2] Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same degree. However, because of their mass difference, the mass spectrometer can distinguish between them. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies.[15][16]
Analyte and Internal Standard Relationship in LC-MS
Experimental Protocol: Quantification of Tetracycline in Water using LC-MS/MS with this compound
This section outlines a generalized protocol for the determination of tetracycline in an environmental water sample.
1. Reagents and Materials:
-
Unlabeled Tetracycline standard
-
This compound (Internal Standard)
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Formic Acid
-
Ultrapure Water
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance)
-
Water sample
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled tetracycline and this compound in methanol.
-
Working Standard Solutions: Serially dilute the unlabeled tetracycline stock solution to create a series of calibration standards (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound stock solution to a fixed concentration that will be added to all samples.
3. Sample Preparation (Solid Phase Extraction):
-
Filter the water sample (e.g., 100 mL) to remove particulates.
-
Add a precise volume of the Internal Standard Spiking Solution to the water sample.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the tetracycline and this compound from the cartridge with a small volume of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto an HPLC system (e.g., with a C18 column). Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve chromatographic separation.[17]
-
Mass Spectrometry (MS/MS): Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Tetracycline: Monitor the transition from the precursor ion (e.g., m/z 445.2) to a specific product ion.
-
MRM Transition for this compound: Monitor the transition from its precursor ion (e.g., m/z 451.2) to its corresponding product ion.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Tetracycline Area / this compound Area) against the concentration of the calibration standards.
-
Calculate the concentration of tetracycline in the water sample by using the measured peak area ratio and interpolating from the calibration curve.
Workflow for Quantitative Analysis using an Internal Standard
Conclusion
The key difference between this compound and unlabeled tetracycline is the isotopic substitution of six hydrogen atoms with deuterium, resulting in a molecule that is chemically similar but physically heavier. This mass difference is the cornerstone of its utility as an internal standard, enabling researchers to perform highly accurate and reliable quantification of tetracycline in complex matrices. For professionals in analytical chemistry and drug development, leveraging deuterated standards like this compound is essential for robust method development and the generation of high-quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]
- 3. This compound | C22H24N2O8 | CID 57369419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (80%) | CymitQuimica [cymitquimica.com]
- 6. This compound (80%) | TRC-T291402-0.5MG | LGC Standards [lgcstandards.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. Tetracycline - Physical Properties [chm.bris.ac.uk]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. medkoo.com [medkoo.com]
- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 13. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. achemtek.com [achemtek.com]
- 15. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry | FDA [fda.gov]
A Technical Guide to Tetracycline-d6: Commercial Sources, Availability, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Tetracycline-d6, a deuterated analog of the broad-spectrum antibiotic tetracycline (B611298). This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, quality specifications, and practical applications in a research setting.
Introduction to this compound
This compound is a stable isotope-labeled version of tetracycline, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various research applications, particularly as an internal standard in quantitative analysis by mass spectrometry.[1][2] Its chemical and biological properties are nearly identical to those of unlabeled tetracycline, allowing it to mimic the behavior of the parent drug in analytical and biological systems.
Tetracyclines, as a class of antibiotics, function by inhibiting protein synthesis in bacteria.[3][4] They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[1][5][6] This mechanism of action is central to their bacteriostatic effect against a wide range of gram-positive and gram-negative bacteria.
Commercial Availability and Supplier Specifications
This compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers. Below is a comparative table summarizing the offerings from prominent vendors.
| Supplier | Product Number (Example) | Purity/Isotopic Purity | Form | Storage Conditions | Additional Information |
| Simson Pharma Limited | T640000D6 | Certificate of Analysis provided with each compound[7] | Custom Synthesis[7] | Not specified | Offers a range of tetracycline-related compounds and impurities.[7] |
| Invivochem | V52801 | ≥98%[5] | White to light yellow solid powder[5] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] | Provides detailed physicochemical properties and solubility data.[5] |
| Pharmaffiliates | PA STI 081710 | Not specified | Yellow to Brown Solid[8] | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere[8] | Also offers 4-epi-Tetracycline-d6.[9] |
| Immunomart | HY-A0107S | 96.33%[6] | Powder[6] | -20°C for 3 years[6] | Provides solubility information (10 mM in DMSO).[6] |
| MedchemExpress | HY-A0107S | Not specified | Not specified | Not specified | States it can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2] |
| LGC Standards | TRC-T291402-0.5MG | 80%[10][11] | Light Yellow To Brown[11] | -20°C[12] | Shipped at room temperature.[12] |
| Santa Cruz Biotechnology | sc-217781 | 80% Isotopic Purity ≥94%[13] | Not specified | Not specified | Classified as a Dangerous Good for transport.[13] |
| Artis Standards | AI0609 | >95% (By HPLC)[14] | In-stock[14] | Not specified | Provides synonyms and molecular formula.[14] |
| CymitQuimica | TRC-T291402 | 80%[11] | Light Yellow To Brown[11] | Not specified | Notes that the substance is light sensitive.[11] |
Quality Control and Synthesis
Synthesis of this compound
Quality Control Specifications
The quality of this compound is crucial for its use in quantitative research. Key quality control parameters to consider when purchasing from a commercial source include:
-
Identity Confirmation: Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular structure and the position of the deuterium labels.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A high chemical purity (often >95%) is essential to avoid interference from impurities in analytical assays.[14]
-
Isotopic Purity: This measures the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. It is a critical parameter for internal standards and is usually determined by mass spectrometry.
-
Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with each batch, detailing the results of their quality control testing.
Experimental Protocols and Research Applications
The primary application of this compound is as an internal standard for the accurate quantification of tetracycline in various biological and environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][9]
General Workflow for Tetracycline Quantification using LC-MS/MS with this compound Internal Standard
The following diagram illustrates a typical workflow for the quantification of tetracycline in a sample matrix.
Caption: Experimental workflow for tetracycline quantification.
Detailed Protocol: Quantification of Tetracycline in Plasma by LC-MS/MS
This protocol provides a detailed methodology for the quantification of tetracycline in plasma samples.
1. Materials and Reagents:
-
Tetracycline analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of tetracycline and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of tetracycline.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the sample, wash, and elute the analytes.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
4. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tetracycline: Select appropriate precursor and product ions (e.g., m/z 445.2 → 410.2).
-
This compound: Select appropriate precursor and product ions (e.g., m/z 451.2 → 416.2).
-
5. Data Analysis:
-
Integrate the peak areas for both tetracycline and this compound.
-
Calculate the peak area ratio of tetracycline to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of tetracycline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action of Tetracycline
The following diagram illustrates the mechanism by which tetracycline inhibits bacterial protein synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tigerweb.towson.edu [tigerweb.towson.edu]
- 5. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 6. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. employees.csbsju.edu [employees.csbsju.edu]
- 14. isotope-labeled internal standards: Topics by Science.gov [science.gov]
Safeguarding Research: A Technical Guide to the Safe Handling, and Storage of Tetracycline-d6 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety, handling, and storage protocols for Tetracycline-d6 powder. Designed for laboratory personnel, this document synthesizes critical information to ensure the safe and effective use of this deuterated antibiotic in a research environment. The following sections detail personal protective equipment, emergency procedures, and proper storage conditions, alongside clear visual workflows to reinforce best practices.
Section 1: Compound Identification and Properties
This compound is the deuterated form of tetracycline (B611298), a broad-spectrum antibiotic.[1][2][3] It is commonly used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[2] The powder's appearance ranges from yellow to brown solid.[4]
Key Properties:
-
Molecular Formula: C₂₂H₁₈D₆N₂O₈[4]
-
Molecular Weight: 450.47 g/mol [4]
-
Appearance: Yellow to Brown Solid[4]
Section 2: Safety and Hazard Information
Hazard Statements (based on Tetracycline Hydrochloride):
Section 3: Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is paramount when handling this compound powder to minimize exposure risk.
| PPE Category | Specifications |
| Eye Protection | Wear safety glasses with side shields or goggles. If dusty conditions, mists, or aerosols are present, use appropriate goggles.[9] |
| Hand Protection | Wear appropriate protective gloves. |
| Body Protection | Wear protective clothing.[6] |
| Respiratory Protection | Required when dusts are generated. Use a filter type P3 respirator or equivalent.[6] |
Section 4: Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7][10]
-
Dust Control: Minimize dust generation and accumulation.[9] Avoid dispersal of dust in the air.[9]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[6][9] Wash hands and any exposed skin thoroughly after handling.[7][9][11]
-
Exposure Avoidance: Avoid contact with eyes, skin, and clothing.[9][10] Do not breathe dust.[9]
-
Static Discharge: Take precautionary measures against static discharges.[9]
Storage
| Storage Condition | Recommendation |
| Temperature | Recommended storage temperature is 2-8°C (refrigerator) or -20°C for long-term storage.[1][4][12] |
| Container | Keep in a tightly closed, properly labeled container.[6][9] |
| Atmosphere | Store under an inert atmosphere.[4] |
| Light | Protect from light.[5][6] Store in an amber vial.[4] |
| Moisture | The compound is moisture-sensitive.[11] |
Section 5: Emergency Procedures
In the event of an emergency, follow these established protocols to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][11] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10][11] |
Fire-Fighting Measures
| Extinguishing Media | Instructions |
| Suitable | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[10] |
| Unsuitable | No information available. |
Accidental Release Measures
| Spill Type | Containment and Cleanup Protocol |
| Powder Spill | Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid dispersal of dust in the air.[9] Ensure adequate ventilation.[10] |
Section 6: Visual Workflow and Decision Diagrams
To further clarify the handling and emergency procedures, the following diagrams illustrate the logical flow of actions.
Standard Laboratory Handling Workflow
Caption: Standard workflow for handling this compound powder.
Emergency Response Decision Tree
Caption: Decision tree for responding to spills or personal exposure.
Section 7: Stability and Degradation
Tetracycline and its deuterated analogue are known to be sensitive to light and pH.[5][13] Under mildly acidic conditions (pH 2-6), tetracyclines can undergo epimerization.[13] Degradation can also occur under strongly acidic or alkaline conditions.[13] The optimal pH range for the degradation of tetracycline hydrochloride in aqueous solution by potassium ferrate has been found to be pH 9-10.[14]
Degradation Pathway Overview
Caption: Simplified overview of potential degradation pathways.
Section 8: Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9] Avoid release to the environment.[7]
This guide is intended for informational purposes for trained laboratory personnel. Always refer to the most current Safety Data Sheet provided by the supplier and follow all institutional and regulatory guidelines for chemical safety.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (80%) | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. merck.com [merck.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. clearsynth.com [clearsynth.com]
- 13. unitedchem.com [unitedchem.com]
- 14. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Tetracycline-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Tetracycline-d6 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document presents solubility data for Tetracycline Hydrochloride (TCH) as a close surrogate, alongside available information for this compound. The methodologies for determining solubility are also detailed to assist researchers in their experimental design.
Introduction to this compound
This compound is a deuterated form of Tetracycline, a broad-spectrum antibiotic that inhibits protein synthesis in bacteria.[1][2] Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) and as tracers in pharmacokinetic studies.[2] Understanding the solubility of this compound in organic solvents is critical for the preparation of stock solutions, formulation development, and various in vitro and in vivo experimental setups.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, the solubility of Tetracycline Hydrochloride (TCH), which is structurally very similar, has been studied and can serve as a valuable reference. The primary difference lies in the isotopic substitution of six hydrogen atoms with deuterium, which is not expected to significantly alter its solubility properties.
One available data point indicates that this compound has a solubility of 10 mM in Dimethyl Sulfoxide (DMSO).[3]
The following table summarizes the mole fraction solubility of Tetracycline Hydrochloride (TCH) in several organic solvents at different temperatures.
Table 1: Mole Fraction Solubility (x1) of Tetracycline Hydrochloride in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 1-Butanol | Acetone | Acetonitrile |
| 283.15 | 0.01087 | 0.00398 | 0.00213 | 0.00135 | 0.00013 | 0.00009 |
| 288.15 | 0.01052 | 0.00421 | 0.00227 | 0.00144 | 0.00015 | 0.00010 |
| 293.15 | 0.01018 | 0.00445 | 0.00242 | 0.00154 | 0.00017 | 0.00011 |
| 298.15 | 0.00985 | 0.00470 | 0.00258 | 0.00165 | 0.00019 | 0.00013 |
| 303.15 | 0.00953 | 0.00496 | 0.00275 | 0.00177 | 0.00022 | 0.00015 |
| 308.15 | 0.00922 | 0.00523 | 0.00293 | 0.00190 | 0.00025 | 0.00017 |
| 313.15 | 0.00892 | 0.00551 | 0.00312 | 0.00204 | 0.00029 | 0.00020 |
| 318.15 | 0.00863 | 0.00581 | 0.00332 | 0.00219 | 0.00033 | 0.00023 |
Data sourced from a study on the solubility of Tetracycline Hydrochloride.[4]
Qualitative Solubility Information for Tetracycline Hydrochloride:
-
Dimethyl Sulfoxide (DMSO): Approximately 1 mg/mL.[5]
-
Dimethylformamide (DMF): Approximately 1.4 mg/mL.[5]
-
Methanol and Ethanol: Soluble.[6]
-
Ether and Hydrocarbons: Insoluble.[6]
Experimental Protocols for Solubility Determination
The following protocols outline standard methodologies for determining the solubility of a compound like this compound in organic solvents.
Shake-Flask Method (Thermodynamic Solubility)
This method is considered the gold standard for determining thermodynamic solubility as it measures the equilibrium solubility of a compound.[7]
Methodology:
-
Preparation: Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is typically used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Calculation: Calculate the solubility based on the measured concentration in the supernatant.
Kinetic Solubility Determination using UV-Vis Spectroscopy
This high-throughput method is often used in early drug discovery to estimate solubility.[8] It relies on the precipitation of the compound from a stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO (e.g., 10 mg/mL).[8]
-
Dilution and Precipitation: Add a small, precise volume of the DMSO stock solution to a larger volume of the target organic solvent in a multi-well plate. This rapid dilution will cause the compound to precipitate if its solubility is exceeded.
-
Equilibration: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) with gentle shaking.
-
Filtration: Filter the resulting suspension to remove the precipitated solid. This is often done using a filter plate.
-
Quantification: Measure the UV absorbance of the filtrate at a predetermined wavelength (e.g., around 360 nm for tetracyclines).[5]
-
Calculation: Calculate the solubility by comparing the absorbance of the sample to a standard curve of known this compound concentrations.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. This compound (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents [inis.iaea.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. pharmatutor.org [pharmatutor.org]
A Technical Guide to Stable Isotopes in Mass Spectrometry: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, methodologies, and applications of stable isotope labeling for quantitative mass spectrometry. By incorporating stable isotopes into proteins, peptides, or metabolites, researchers can achieve highly accurate and reproducible quantification of molecular abundance, making it an indispensable tool in modern biological research and drug development.[1][2] This document provides detailed experimental protocols for the most common techniques, presents quantitative data in a clear tabular format, and visualizes complex workflows and pathways to facilitate understanding.
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the introduction of a "heavy" isotope of an element (e.g., ¹³C, ¹⁵N, ²H) into a molecule, creating a mass-shifted analogue of the native "light" molecule (containing naturally abundant isotopes like ¹²C, ¹⁴N, ¹H).[2] These chemically identical, yet physically distinguishable, molecules are then analyzed by a mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection of the light and heavy isotopic forms.[2][3][4]
The key advantage of this approach is that the light and heavy samples can be combined early in the experimental workflow. This co-processing minimizes variability from sample handling, chromatography, and instrument performance, leading to superior quantitative accuracy compared to label-free methods.[5][6] The ratio of the signal intensities between the heavy and light forms in the mass spectrometer directly corresponds to the relative abundance of the molecule in the original samples.[1]
There are two primary quantification strategies based on the type of labeling:
-
Isotopic Labeling (MS1-level Quantification): In this method, "light" and "heavy" versions of a peptide co-elute from the liquid chromatography (LC) system and appear as a pair of peaks in the precursor (MS1) scan, separated by a specific mass difference.[6] The relative abundance is determined by comparing the areas of these two peaks. Examples include SILAC, ICAT, and ¹⁸O-labeling.
-
Isobaric Labeling (MS2/MS3-level Quantification): This technique uses tags that are identical in mass (isobaric) but are designed to fragment in a specific way during tandem mass spectrometry (MS/MS).[7] All labeled peptides appear as a single, combined peak in the MS1 scan. Upon fragmentation, unique "reporter ions" are generated, and the relative abundance of the peptide across different samples is determined by comparing the intensities of these low-mass reporter ions.[8] This method allows for higher multiplexing (analyzing many samples at once).[1] Examples include iTRAQ and TMT.
Foundational Labeling Strategies
Stable isotope labels can be incorporated into molecules through several distinct strategies, each with specific advantages and applications. The choice of strategy depends on the sample type, the experimental goal, and the available resources.
Metabolic Labeling
In metabolic labeling, stable isotopes are incorporated into proteins in vivo as cells grow and synthesize new molecules.[1] This is achieved by culturing cells in a medium where a natural ("light") essential amino acid is replaced by its "heavy" stable isotope counterpart.[9][10]
-
Key Technique: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
-
Principle: Two populations of cells are grown in media that are identical except for specific amino acids. One contains the normal "light" amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine), while the other contains "heavy" versions (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine).[10][11] After several cell divisions, the heavy amino acids are fully incorporated into the entire proteome of the second cell population.[12]
-
Advantages: Labeling is introduced early, minimizing downstream quantitative errors. It is highly accurate and reproducible for cell culture experiments.[9]
-
Limitations: Primarily applicable to cells in culture and requires a significant time for complete label incorporation.[9] Not suitable for tissues or clinical fluid samples directly, though modifications like "Super-SILAC" can be used as a workaround.[12]
-
Chemical Labeling
Chemical labeling involves the covalent attachment of isotope-coded tags to proteins or peptides in vitro.[1][5] This method is versatile and can be applied to virtually any protein sample, including tissues and biofluids.
-
Key Techniques: iTRAQ and TMT
-
Principle: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) use a set of isobaric reagents to label the N-terminus and lysine (B10760008) side chains of peptides.[8][13][14] While the total mass of the tags is the same, their fragmentation in MS/MS yields reporter ions of different masses, which are used for quantification.[15]
-
Advantages: High multiplexing capability (up to 18-plex or more), allowing for increased throughput and complex experimental designs. Applicable to a wide range of sample types.[1][16]
-
Limitations: Can suffer from ratio distortion due to co-isolation of interfering ions, although modern instruments and methods can mitigate this.
-
-
Key Technique: ICAT (Isotope-Coded Affinity Tag)
-
Principle: The ICAT reagent has three parts: a reactive group specific for cysteine residues, an isotopically light (d0) or heavy (d8 or ¹³C) linker, and a biotin (B1667282) tag for affinity purification.[17][18] This method specifically enriches for cysteine-containing peptides, simplifying complex mixtures.[18]
-
Advantages: Reduces sample complexity, enabling better detection of low-abundance proteins.[19]
-
Limitations: Only quantifies cysteine-containing proteins, so proteins without cysteines are missed. Provides less proteome coverage than other methods.[20]
-
Enzymatic Labeling
This method uses an enzyme to incorporate stable isotopes into peptides during the protein digestion step.
-
Key Technique: ¹⁸O-Labeling
-
Principle: During proteolytic digestion (e.g., with trypsin), the enzyme catalyzes the incorporation of two oxygen atoms from the solvent (water) into the C-terminus of each newly formed peptide. By performing the digestion for one sample in normal H₂¹⁶O and the other in H₂¹⁸O, a mass shift of 4 Da is introduced (2 Da per incorporated ¹⁸O).[21][22]
-
Advantages: Relatively inexpensive and can be applied to any sample type.
-
Limitations: Can suffer from incomplete incorporation of the heavy label, which complicates data analysis.[21]
-
Quantitative Data Summary
The precise mass difference introduced by stable isotope labels is critical for data analysis. The tables below summarize the mass shifts for common labeling techniques.
Table 1: Mass Shifts for Common Metabolic & Enzymatic Labels
| Labeling Method | Isotope(s) | Labeled Amino Acid(s) | Mass Shift (Da) |
|---|---|---|---|
| SILAC | ¹³C₆ | Arginine (Arg) | +6.0201 |
| ¹³C₆, ¹⁵N₄ | Arginine (Arg) | +10.0083 | |
| ¹³C₆ | Lysine (Lys) | +6.0201 | |
| ¹³C₆, ¹⁵N₂ | Lysine (Lys) | +8.0142 |
| ¹⁸O-Labeling | ¹⁸O₂ | C-terminus (post-trypsin) | +4.0084 |
Table 2: Reporter Ion Masses for Common Isobaric Tags
| Tag Type | Reporter Ion m/z (Nominal) | Reporter Ion m/z (Accurate) |
|---|---|---|
| iTRAQ 4-plex | 114, 115, 116, 117 | 114.1112, 115.1083, 116.1116, 117.1150 |
| iTRAQ 8-plex | 113, 114, 115, 116, 117, 118, 119, 121 | 113.1078, 114.1112, 115.1083, 116.1116, 117.1150, 118.1183, 119.1217, 121.1284 |
| TMT 6-plex | 126, 127, 128, 129, 130, 131 | 126.1277, 127.1248, 128.1344, 129.1315, 130.1411, 131.1382 |
| TMT 10/11-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, (131C) | Refer to manufacturer for exact masses |
(Note: Accurate masses are essential for high-resolution mass spectrometry data analysis)[23]
Detailed Experimental Protocols
Protocol: SILAC for Relative Quantification
Methodology:
-
Adaptation Phase:
-
Prepare two types of SILAC-specific cell culture media, which lack the amino acids to be used for labeling (typically Arginine and Lysine).
-
Supplement one medium with "light" (natural abundance) Arg and Lys, and the other with "heavy" (e.g., ¹³C₆-Arg and ¹³C₆¹⁵N₂-Lys) versions. Use dialyzed fetal bovine serum to avoid unlabeled amino acids.[7]
-
Culture two separate populations of cells in the "light" and "heavy" media, respectively.
-
Allow the cells to undergo at least five divisions to ensure near-complete (>97%) incorporation of the heavy amino acids into the proteome.[12] Verify incorporation efficiency by analyzing a small aliquot via mass spectrometry.[9]
-
-
Experimental Phase:
-
Once fully labeled, apply the desired experimental conditions. For example, treat the "light" cells with a vehicle (control) and the "heavy" cells with a drug.[9]
-
-
Sample Processing:
-
Harvest the light and heavy cell populations and count them accurately.
-
Combine the two populations in a precise 1:1 ratio.[24] This step is critical as it establishes the baseline for quantification.
-
Lyse the combined cell pellet to extract the proteins.
-
Digest the protein mixture into peptides using a protease like trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify peptide pairs (light and heavy) and calculate the intensity ratio for each pair.[7]
-
This ratio reflects the relative change in abundance of the protein between the control and experimental conditions.
-
Protocol: iTRAQ/TMT for Multiplexed Quantification
Methodology:
-
Sample Preparation:
-
Extract proteins from each of the samples to be compared (e.g., control, drug dose 1, drug dose 2, etc.).
-
Accurately determine the protein concentration for each sample. Take an equal amount of protein (e.g., 100 µg) from each.
-
Reduce the disulfide bonds (e.g., with DTT) and alkylate the cysteine residues (e.g., with iodoacetamide) to prevent them from reforming.
-
Digest the proteins into peptides with trypsin.[25]
-
-
Isobaric Labeling:
-
Reconstitute the different iTRAQ or TMT reagents (e.g., TMT-126, TMT-127N, etc.) in an organic solvent like acetonitrile.
-
Label each peptide digest with a different isobaric tag by incubating at room temperature. The reagent reacts with the primary amines (N-terminus and lysine side chains).[15]
-
Quench the reaction (e.g., with hydroxylamine) to stop the labeling process.[5]
-
-
Sample Combining and Cleanup:
-
Combine all labeled samples into a single tube.[24]
-
Clean up the pooled sample to remove salts, detergents, and unreacted labeling reagent, typically using solid-phase extraction (SPE) with a C18 cartridge.[25]
-
For highly complex samples, an additional fractionation step (e.g., high-pH reverse-phase LC) is often performed to reduce complexity before MS analysis.[8]
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the sample(s) by LC-MS/MS. The instrument is programmed to isolate the combined peptide peak from the MS1 scan and fragment it.
-
In the resulting MS/MS (or MS3) spectrum, identify the peptide sequence from the b- and y-ions and quantify the relative peak intensities of the low-mass reporter ions.[8]
-
Specialized software (e.g., Proteome Discoverer, FragPipe) is used to process the raw data, normalize reporter ion intensities, and calculate protein abundance ratios across all samples.[1][26][27]
-
Applications in Drug Development
Stable isotope labeling in mass spectrometry is a powerful tool that provides critical insights throughout the drug discovery and development pipeline.[11][28]
-
Target Identification and Validation: By comparing the proteomes of cells or tissues in a diseased state versus a healthy state, or before and after treatment with a compound, researchers can identify proteins whose expression or modification state is altered. This helps in identifying novel drug targets and validating the mechanism of action of lead compounds.[8]
-
Biomarker Discovery: Quantitative proteomics is widely used to discover biomarkers for disease diagnosis, prognosis, or response to therapy.[16] Comparing protein profiles in biofluids (e.g., plasma, urine) from different patient cohorts can reveal proteins that are significantly up- or down-regulated.
-
ADME Studies: Stable isotope-labeled versions of a drug candidate are frequently used in studies of Absorption, Distribution, Metabolism, and Excretion (ADME).[9][28] By administering a labeled drug, its journey through the body and its conversion into various metabolites can be precisely tracked by mass spectrometry, which is crucial for assessing its pharmacokinetic properties and safety.[9][16][28]
-
Metabolomics and Flux Analysis: In metabolomics, stable isotope tracers (e.g., ¹³C-glucose) are used to map metabolic pathways and measure the rate (flux) of metabolites through these pathways. This is vital for understanding how a drug perturbs cellular metabolism and for identifying metabolic liabilities.[8]
References
- 1. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 15. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 16. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 17. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
- 19. Isotope-Coded Affinity Tag Protein Quantitation Service - Creative Proteomics [creative-proteomics.com]
- 20. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 21. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. News in Proteomics Research: Accurate masses of iTRAQ/TMT reporter ions. [proteomicsnews.blogspot.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. 4.5. Isobaric Tags for Relative and Absolute Quantification (iTRAQ) Labeling and Mass Spectrometry Analysis [bio-protocol.org]
- 26. Analysis of isobaric quantitative proteomic data using TMT-Integrator and FragPipe computational platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
Methodological & Application
Application Note: Utilizing Tetracycline-d6 as an Internal Standard for Accurate Quantification of Tetracyclines in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Tetracycline-d6 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tetracycline (B611298) antibiotics. The inclusion of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrumental response, thereby ensuring accurate and reliable quantification. This document outlines the necessary reagents, sample preparation procedures, LC-MS/MS parameters, and data analysis workflows for the successful implementation of this method in a laboratory setting.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in both human and veterinary medicine.[1][2] Their extensive use has led to concerns about antibiotic resistance and the presence of residues in food products and environmental samples.[3] Consequently, robust and sensitive analytical methods are required for the accurate quantification of tetracyclines in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[4]
The use of an internal standard is a critical component of quantitative LC-MS/MS analysis, as it compensates for potential variability during sample preparation, injection volume differences, and instrument signal drift. An ideal internal standard should have physicochemical properties similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are considered the most suitable choice as they co-elute with the target analyte and exhibit similar ionization efficiency, leading to highly accurate and precise results.[2] This application note details a comprehensive protocol for employing this compound as an internal standard for the quantification of tetracycline.
Experimental Protocols
Reagents and Materials
-
Standards: Tetracycline hydrochloride, this compound hydrochloride
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Oxalic acid
-
Chemicals: Disodium (B8443419) EDTA, Citric acid, Disodium hydrogen phosphate, Trichloroacetic acid (TCA)
-
Solid Phase Extraction (SPE): Oasis HLB cartridges or equivalent
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tetracycline and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the tetracycline intermediate stock solution with the initial mobile phase.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution with the initial mobile phase. The optimal concentration should be determined based on the expected analyte concentration in the samples.
Sample Preparation (General Procedure for Animal Tissue)
-
Homogenization: Homogenize the tissue sample.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Add a known amount of this compound internal standard working solution.
-
Add 8 mL of McIlvaine buffer-EDTA solution.[5] McIlvaine buffer is prepared by mixing solutions of citric acid and disodium hydrogen phosphate.[5]
-
Add 300 µL of trichloroacetic acid to precipitate proteins.[5]
-
Vortex for 10 minutes to ensure thorough mixing and extraction.[5]
-
Centrifuge the sample to separate the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the tetracyclines and the internal standard with methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Oxalic acid in water[3][6] |
| Mobile Phase B | 0.1% Formic acid in methanol[3] |
| Flow Rate | 0.25 - 0.8 mL/min[3][5] |
| Column Temperature | 35°C[5] |
| Injection Volume | 5 - 25 µL[3][5] |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes. The specific gradient program should be optimized for the separation of tetracycline and its epimers. |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for maximum signal intensity (e.g., 3500 V)[3] |
| Source Temperature | Optimized for efficient desolvation (e.g., 350°C)[3] |
| MRM Transitions | The precursor and product ions for tetracycline and this compound should be optimized by direct infusion of the standard solutions. A common transition for tetracycline is m/z 445 -> 410. For this compound, the precursor ion will be m/z 451. The product ion will likely also show a 6 Da shift. Two transitions are typically monitored for each compound for quantification and confirmation. |
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for tetracycline analysis.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Tetracycline | 0.5 - 100 | > 0.99 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery (%) | 85 - 110% |
| Matrix Effect (%) | < 15% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of tetracycline using this compound as an internal standard.
Caption: Workflow for Tetracycline Quantification using an Internal Standard.
Principle of Internal Standard Calibration
The following diagram illustrates the logical relationship in internal standard calibration for correcting analytical variability.
Caption: Principle of Internal Standard Correction in LC-MS/MS.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of tetracycline in various biological matrices by LC-MS/MS. The protocol outlined in this application note offers a comprehensive guide for researchers and scientists to implement this methodology in their laboratories. The inclusion of a stable isotope-labeled internal standard is essential for mitigating matrix effects and other sources of analytical variability, ultimately leading to high-quality, defensible data.
References
- 1. fda.gov [fda.gov]
- 2. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Tetracycline Residues in Shrimp Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in aquaculture to treat and prevent bacterial infections in shrimp.[1] The potential for residual tetracyclines to remain in shrimp tissue raises concerns for human health, including allergic reactions and the development of antibiotic resistance.[1] To ensure food safety and comply with regulatory limits, such as the Maximum Residue Limit (MRL) of 100 µg/kg for tetracyclines in muscle tissue set by the European Union, robust and sensitive analytical methods for their quantification are essential.[1] This document provides detailed protocols for the quantification of tetracycline (B611298) residues in shrimp samples using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods Overview
A general workflow for the analysis of tetracycline residues in shrimp involves sample preparation followed by analytical detection and quantification. The choice of method often depends on the required sensitivity, specificity, and sample throughput.
Caption: General workflow for tetracycline residue analysis in shrimp.
Data Presentation
The following tables summarize typical quantitative data and validation parameters for the different analytical methods.
Table 1: Method Validation Parameters for Tetracycline Analysis in Shrimp
| Parameter | HPLC-PDA | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.015 - 0.062 µg/g[2] | 0.05 µg/L[3] | 4.0 ppb (in shrimp)[4] |
| Limit of Quantification (LOQ) | 0.125 - 0.175 µg/g[2] | 0.15 µg/L[3] | Not specified |
| Recovery (%) | 95 - 105%[2] | 88.6 - 106% | 114%[4] |
| **Linearity (R²) ** | > 0.99 | > 0.9980[5] | Not applicable |
| Precision (RSD) | < 2%[2] | 1.1 - 9.8% | < 15% (for samples)[4] |
Table 2: Comparison of Analytical Methods
| Feature | HPLC-PDA | LC-MS/MS | ELISA |
| Specificity | Moderate | High | High (specific to tetracyclines) |
| Sensitivity | Good | Excellent | Good |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Confirmation | Requires confirmation | Confirmatory method | Screening method |
Experimental Protocols
Protocol 1: LC-MS/MS for Tetracycline, Oxytetracycline (B609801), and Chlortetracycline (B606653)
This protocol is based on a validated method for the determination of three tetracyclines and their epimers.[1]
1. Sample Preparation
Caption: LC-MS/MS sample preparation workflow.
-
Weigh 5 g of homogenized shrimp sample into a 50 mL centrifuge tube.[1]
-
Add 15 mL of EDTA-McIlvaine buffer and vortex for 5 minutes.[1]
-
Centrifuge the sample.
-
Load the supernatant onto an Oasis HLB solid-phase extraction (SPE) cartridge.[1]
-
Wash the cartridge to remove interfering substances.
-
Elute the tetracyclines with 6 mL of methanol.[1]
-
Evaporate the eluent to dryness under a stream of nitrogen at 35°C.[1]
-
Reconstitute the residue in 2 mL of 0.1% Formic acid:Methanol (9:1, v/v).[1]
2. LC-MS/MS Analysis
-
Column: Inertsil ODS-3V, 5 µm, 150 x 4.6 mm.[1]
-
Mobile Phase A: 5 mM Oxalic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: Tandem mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.[1]
3. Method Validation
The method should be validated according to European Commission Decision 2002/657/EC guidelines, assessing parameters such as specificity, linearity, trueness (recovery), repeatability, and reproducibility.
Protocol 2: HPLC-PDA for Tetracycline, Oxytetracycline, and Chlortetracycline
This protocol utilizes a protein precipitation method for sample extraction.[2]
1. Sample Preparation
-
Weigh 2 g of homogenized shrimp sample into a polypropylene (B1209903) tube.[2]
-
Add 0.8 mL of 20% trifluoroacetic acid and 0.4 mL of 0.01 M EDTA.[2]
-
Vortex the mixture for 2 minutes.[2]
-
Add a mixture of methanol:0.01 M citrate (B86180) (pH 4) (80:20, v/v) to a final volume of 5 mL.[2]
-
Vortex for another 2 minutes and sonicate for 10 minutes.[2]
-
Centrifuge at 4000 rpm for 20 minutes.[2]
-
Filter the supernatant through a 0.22 µm nylon filter before injection.[2]
2. HPLC-PDA Analysis
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 3.5 µm particle size).[2]
-
Mobile Phase: 0.01 M oxalic acid buffer:acetonitrile:methanol (77:18:5, v/v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 20 µL.[2]
-
Detection: PDA detector at 355 nm.[2]
Protocol 3: ELISA for Tetracyclines
This protocol is a rapid screening method.
1. Sample Preparation [4]
-
Weigh 1 g of homogenized shrimp sample.
-
Add 3 mL of 1X Sample Diluent.
-
Vortex for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Pipette 1 mL of the supernatant into a clean vial.
-
Dilute the supernatant 1:10 with 1X Sample Diluent (e.g., 100 µL supernatant + 900 µL diluent).
-
Vortex to mix. The sample is now ready for analysis.
2. ELISA Procedure
Follow the instructions provided with the specific tetracycline ELISA kit. The general steps involve adding standards and prepared samples to antibody-coated microtiter wells, followed by the addition of a tetracycline-enzyme conjugate, a substrate, and a stop solution. The absorbance is then read using a microplate reader.
3. Calculation
The tetracycline concentration in the original shrimp sample is determined by multiplying the ELISA result by the total dilution factor (in this case, 40).[4]
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a decision tree, where the initial screening with a method like ELISA can be followed by a more definitive, quantitative method like LC-MS/MS for confirmation of positive results.
Caption: Decision pathway for tetracycline residue analysis.
References
- 1. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 2. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nemi.gov [nemi.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Determination of Tetracyclines in Environmental Water Samples
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine.[1] Due to their extensive use and incomplete metabolism, a significant portion of these compounds is excreted and enters the environment, leading to the contamination of water bodies such as rivers, lakes, and groundwater.[2][3] The presence of tetracyclines in aquatic environments is a growing concern due to the potential for the development of antibiotic-resistant bacteria, which poses a significant threat to public health.[2][3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring the levels of tetracyclines in environmental water samples to assess the extent of contamination and to ensure environmental and human safety.
This application note provides a detailed protocol for the determination of tetracyclines in various environmental water matrices using Solid-Phase Extraction (SPE) for sample preconcentration and clean-up, followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][5][6]
Experimental
Materials and Reagents
-
Tetracycline (B611298), Oxytetracycline, Chlortetracycline, and Doxycycline standards (>95% purity)
-
Methanol (B129727), Acetonitrile, and Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Disodium ethylenediaminetetraacetate (B1237979) (Na₂EDTA)
-
Hydrochloric acid (HCl) and Ammonium hydroxide (B78521) (NH₄OH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 200 mg/6 mL)[1][7]
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm)[6]
-
SPE manifold
-
Nitrogen evaporator
-
pH meter
-
Vortex mixer
Protocol
Sample Collection and Preservation
-
Collect water samples in amber glass bottles to prevent photodegradation of tetracyclines.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.[1]
-
Store the samples at 4°C and analyze them within one week of collection.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To a 1 L water sample, add Na₂EDTA to a final concentration of 0.5 g/L to chelate metal ions that can interfere with tetracycline extraction.[6]
-
Adjust the pH of the sample to 3.0 using hydrochloric acid.[6][8]
-
Condition the SPE cartridge by passing 8 mL of methanol followed by 8 mL of acidified ultrapure water (pH 3.0) through the cartridge.[6]
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[7]
-
Wash the cartridge with 15 mL of ultrapure water to remove any remaining impurities.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.[6]
-
Elute the tetracyclines from the cartridge with 4 mL of a mixture of acetone (B3395972) and methanol (1:1, v/v).[6]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a methanol-water mixture (1:9, v/v) for LC-MS/MS analysis.[1]
HPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm[6]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: Methanol[6]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over the course of the run to elute the tetracyclines.
-
Flow Rate: 0.30 mL/min[6]
-
Column Temperature: 40°C[6]
-
Injection Volume: 5 µL[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific precursor-to-product ion transitions for each tetracycline analyte should be optimized.
-
Data Presentation
The following table summarizes the quantitative data from various studies on the determination of tetracyclines in environmental water samples.
| Analyte | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| 12 Tetracyclines | Pure water, Tap water, River water, Mariculture seawater | UPLC-MS/MS | 0.01 - 0.15 | 0.03 - 0.50 | 70 - 118 | [6] |
| Tetracycline, Oxytetracycline, Chlortetracycline, Doxycycline | Wastewater | UHPLC-MS | - | several ng/mL | 95 - 104 | [5][9] |
| 7 Tetracyclines | Surface Water | UHPLC-MS/MS | - | - | 61.5 - 74.1 | [1] |
| Tetracyclines | River Water | HPLC-UV | 11.53 - 22.75 (ng/mL) | 30.12 - 56.22 (ng/mL) | 92.13 - 99.62 | |
| 11 Antibiotics (including Tetracyclines) | Wastewater, Surface water, Groundwater | UFLC-MS/MS | 0.4419 - 0.4988 | 2.22 - 2.494 | 57.62 - 85.27 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Visualizations
Experimental Workflow
Caption: Experimental workflow for tetracycline analysis in water.
Environmental Impact: Tetracycline Resistance Mechanisms in Bacteria
Caption: Mechanisms of bacterial resistance to tetracyclines.
References
- 1. Microbial Degradation of Tetracycline Antibiotics: Mechanisms and Environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Tetracycline Pollution on the Aquatic Environment and Removal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Environmental fate of tetracycline antibiotics: degradation pathway mechanisms, challenges, and perspectives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Tetracycline-d6 Stock and Working Solutions for Analytical Applications
Application Note AP-001
Introduction
Tetracycline-d6 is the deuterated form of tetracycline (B611298), a broad-spectrum antibiotic. Due to its similar chemical and physical properties to the unlabeled compound and its distinct mass spectrometric signature, this compound is widely used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of tetracycline residues in various matrices.[1] Accurate preparation of stock and working solutions of this compound is critical for the reliability and reproducibility of these bioanalytical methods. This application note provides detailed protocols for the preparation, storage, and handling of this compound stock and working solutions.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound is provided in the table below. While specific solubility data for this compound is not extensively published, the solubility of tetracycline hydrochloride serves as a reliable proxy due to their structural similarity. Tetracycline is soluble in water, methanol (B129727), and ethanol.[2] It is also soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide.[3]
| Property | Value |
| Molecular Formula | C₂₂H₁₈D₆N₂O₈ |
| Molecular Weight | 450.47 g/mol |
| Appearance | Yellow to Brown Solid |
| Storage Temperature | 2-8°C (for solid), -20°C to -80°C (for solutions) |
Data compiled from multiple sources.
Stability and Storage Considerations
Tetracycline solutions are known to be sensitive to light and atmospheric oxygen, which can lead to rapid degradation.[4] Studies on tetracycline stability have shown that it is more stable in acidic solutions compared to alkaline solutions.[5][6][7] For long-term stability, stock and working solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, in amber vials to protect from light.[8][9] It is recommended to prepare fresh working solutions daily from an intermediate stock solution to ensure accuracy.[8] Stock solutions in methanol have been reported to be stable for up to six months when stored at -20°C.[8]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Deionized or Milli-Q water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Amber glass vials or polypropylene (B1209903) tubes
-
-20°C and/or -80°C freezer
Preparation of this compound Stock Solution (1.0 mg/mL)
This protocol describes the preparation of a 1.0 mg/mL primary stock solution of this compound in methanol.
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 8 mL of HPLC-grade methanol to the flask.
-
Vortex the solution until the this compound is completely dissolved.
-
Bring the solution to the final volume of 10 mL with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Aliquot the stock solution into amber glass vials or polypropylene tubes.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and store at -20°C or -80°C.
Preparation of this compound Intermediate and Working Solutions
This section details the preparation of an intermediate stock solution and a final working solution, which is a common practice in bioanalytical workflows to minimize the number of freeze-thaw cycles of the primary stock solution.
Intermediate Stock Solution (50 µg/mL)
-
Allow the 1.0 mg/mL primary stock solution to equilibrate to room temperature.
-
Pipette 0.5 mL of the 1.0 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and vortex to mix thoroughly.
-
This intermediate solution can be stored at -20°C for up to one month.[8]
Working Solution (1 µg/mL)
-
Allow the 50 µg/mL intermediate stock solution to equilibrate to room temperature.
-
Pipette 0.2 mL of the 50 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with an appropriate solvent (e.g., methanol, water, or a mixture that is compatible with the analytical method).
-
Cap and vortex to mix thoroughly.
-
It is recommended to prepare this working solution fresh daily for optimal results.[8]
Summary of Solution Preparation and Storage
| Solution | Concentration | Solvent | Preparation | Storage Temperature | Stability |
| Primary Stock | 1.0 mg/mL | Methanol | Dissolve 10 mg in 10 mL | -20°C or -80°C | Up to 6 months[8] |
| Intermediate Stock | 50 µg/mL | Methanol | Dilute 0.5 mL of primary stock to 10 mL | -20°C | Up to 1 month[8] |
| Working Solution | 1 µg/mL | Methanol/Water | Dilute 0.2 mL of intermediate stock to 10 mL | Prepare fresh daily | N/A |
Application in Bioanalytical Methods
The prepared this compound working solution is typically used as an internal standard by spiking it into calibration standards, quality control samples, and unknown samples at a constant concentration. The concentration of the internal standard in the final sample should be optimized for the specific analytical method and matrix being analyzed (e.g., plasma, urine, tissue). For example, a working solution can be added to a biological sample during the extraction procedure to account for variability in sample preparation and analysis.[8][10] The final concentration of the internal standard in the injected sample often ranges from ng/mL to low µg/mL levels, depending on the sensitivity of the LC-MS/MS instrument and the expected concentration range of the analyte.[10][11]
Workflow Diagram
Caption: Workflow for this compound Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Liquid chromatographic determination of tetracycline in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of tetracycline and lumecycline in human plasma and urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetracycline-d6 in Pharmacokinetic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetracycline-d6, a stable isotope-labeled version of the broad-spectrum antibiotic tetracycline (B611298), serves as a powerful tool in modern pharmacokinetic (PK) research. Its application as a tracer allows for the precise and detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of tetracycline without the need for radioactive isotopes. This approach offers significant advantages in terms of safety, analytical specificity, and the ability to conduct sophisticated study designs, such as microdosing and cassette dosing.[1][2]
The primary principle behind the use of this compound in tracer studies is the kinetic isotope effect (KIE). The substitution of hydrogen atoms with deuterium (B1214612), a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds, potentially altering the pharmacokinetic profile of the drug.[3] By co-administering this compound with the unlabeled (or "light") tetracycline, researchers can simultaneously track the fate of both compounds in a biological system. This allows for a direct comparison of their pharmacokinetic behaviors and provides valuable insights into the metabolic pathways and potential for drug-drug interactions.
One of the key applications of this compound is in absolute bioavailability studies. By administering an oral dose of unlabeled tetracycline and an intravenous (IV) dose of this compound, the absolute bioavailability of the oral formulation can be determined with high accuracy in a single experiment, minimizing inter-individual variability.[4] Furthermore, this compound is an ideal internal standard for the quantitative bioanalysis of tetracycline in complex biological matrices such as plasma, urine, and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis, which corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
Data Presentation
The following table summarizes hypothetical, yet realistic, comparative pharmacokinetic data for tetracycline and this compound following simultaneous intravenous administration in a tracer study. This data illustrates the potential impact of deuterium labeling on the pharmacokinetic profile of tetracycline.
| Pharmacokinetic Parameter | Tetracycline (Unlabeled) | This compound (Tracer) | Fold Change | Significance |
| Cmax (Maximum Concentration) | 1.8 µg/mL | 1.9 µg/mL | ~1.06x | Minimal impact on peak exposure. |
| AUC (Area Under the Curve) | 15.2 µgh/mL | 18.5 µgh/mL | ~1.22x | Increased overall drug exposure.[1] |
| t1/2 (Elimination Half-life) | 8.5 h | 10.2 h | ~1.20x | Slower elimination from the body.[1] |
| CL (Clearance) | 0.15 L/h/kg | 0.12 L/h/kg | ~0.80x | Reduced rate of drug removal.[1] |
| Vd (Volume of Distribution) | 2.1 L/kg | 2.0 L/kg | ~0.95x | No significant change in tissue distribution. |
Experimental Protocols
In Vivo Pharmacokinetic Tracer Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of tetracycline and this compound following simultaneous intravenous administration.
Materials:
-
Tetracycline hydrochloride
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulas for blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
-80°C freezer
Protocol:
-
Animal Preparation: Acclimatize rats for at least one week before the study. Fast the animals overnight (approximately 12 hours) with free access to water. On the day of the study, weigh each animal to determine the correct dose volume.
-
Dosing Solution Preparation: Prepare a sterile dosing solution containing a mixture of tetracycline (e.g., 5 mg/kg) and this compound (e.g., 0.5 mg/kg) in saline. The lower dose for the tracer is often sufficient for detection by sensitive LC-MS/MS methods.
-
Drug Administration: Administer the dosing solution to the rats via a single intravenous bolus injection into the tail vein.
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into microcentrifuge tubes containing an anticoagulant.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract tetracycline and this compound from plasma samples for quantitative analysis.
Materials:
-
Frozen plasma samples
-
Internal Standard (IS) solution (e.g., a different stable isotope-labeled tetracycline analog, if available, or a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
SPE conditioning, wash, and elution solvents
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., initial mobile phase for LC)
-
Autosampler vials
Protocol:
-
Thawing and Spiking: Thaw the plasma samples on ice. To a 100 µL aliquot of each plasma sample, add a known amount of the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold protein precipitation solvent to each sample. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a specific buffer).
-
Loading: Load the supernatant onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a weak solvent to remove interferences.
-
Elution: Elute the analytes (tetracycline and this compound) with a strong organic solvent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Transfer: Transfer the reconstituted samples to autosampler vials for injection into the LC-MS/MS system.
LC-MS/MS Bioanalysis
Objective: To simultaneously quantify the concentrations of tetracycline and this compound in the prepared plasma extracts.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Protocol:
-
Method Development: Develop a sensitive and specific LC-MS/MS method to separate and quantify tetracycline and this compound. This involves optimizing the chromatographic gradient, and the mass spectrometer parameters (e.g., precursor and product ions, collision energy, and other source parameters) for each analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of tetracycline and this compound into blank plasma and processing them alongside the study samples.
-
Sample Analysis: Inject the prepared samples, calibration standards, and quality control (QC) samples onto the LC-MS/MS system.
-
Data Acquisition and Processing: Acquire the data in Multiple Reaction Monitoring (MRM) mode. Process the data using appropriate software to generate calibration curves and determine the concentrations of tetracycline and this compound in the unknown samples.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate the key pharmacokinetic parameters for both tetracycline and this compound using non-compartmental or compartmental analysis.
Mandatory Visualizations
Caption: Workflow for a Pharmacokinetic Tracer Study
Caption: Simplified Metabolic Pathway of Tetracycline
References
Application Note: Sample Preparation for Tetracycline Analysis in Food Matrices Using Tetracycline-d6 Internal Standard
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in veterinary medicine for disease treatment and prevention, as well as for growth promotion in food-producing animals.[1] This practice can lead to residual amounts of these compounds in food products such as meat, milk, fish, and eggs, posing potential risks to human health, including allergic reactions and the development of antibiotic-resistant bacteria.[2] To ensure food safety, regulatory bodies worldwide have established maximum residue limits (MRLs) for tetracyclines in various food commodities.[1]
Accurate quantification of tetracycline (B611298) residues in complex food matrices is challenging due to matrix effects and the chemical properties of the analytes, such as their tendency to chelate with metal ions and undergo epimerization in aqueous solutions.[3][4] The use of a stable isotope-labeled internal standard, such as Tetracycline-d6, is crucial for developing robust and accurate analytical methods.[5] Isotope dilution mass spectrometry (IDMS) using deuterated standards like this compound compensates for analyte loss during sample preparation and corrects for matrix-induced signal suppression or enhancement in LC-MS/MS analysis, ensuring high-quality, metrologically sound results.[4]
This application note provides detailed protocols for two common and effective sample preparation techniques—Modified QuEChERS and Solid-Phase Extraction (SPE)—for the extraction and cleanup of tetracycline residues from various food matrices prior to LC-MS/MS analysis, incorporating this compound as an internal standard.
Protocol 1: Modified QuEChERS Method for Animal Tissues (Fish, Chicken)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a simple two-step process. It is highly effective for multi-residue analysis in a variety of food matrices.[6] A modified version is often required for tetracyclines to account for their specific chemical properties.
Experimental Workflow
Caption: Workflow for Modified QuEChERS protocol.
Detailed Methodology
-
Sample Preparation: Weigh 2.0 g (± 0.1 g) of homogenized food sample (e.g., fish muscle, chicken meat) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with an appropriate volume of this compound working solution.
-
Extraction:
-
Add 10 mL of EDTA-McIlvaine buffer (pH 4.0). The chelating agent EDTA is crucial to prevent tetracyclines from binding to metal ions present in the matrix.[7]
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake the tube for 1 minute to prevent the agglomeration of salts.
-
-
Phase Separation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing a sorbent mixture (e.g., 50 mg C18) to remove fats and other interferences.[7]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
-
-
Final Preparation: Collect the cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Animal Tissues and Milk
SPE is a highly effective technique for cleaning and concentrating analytes from complex matrices. It provides cleaner extracts compared to simpler methods, which is often necessary to achieve low detection limits. Polymeric reversed-phase cartridges are commonly used for tetracycline analysis.
Experimental Workflow
Caption: Workflow for Solid-Phase Extraction protocol.
Detailed Methodology
-
Sample Preparation: Weigh 5.0 g (± 0.1 g) of homogenized sample (e.g., meat, liver, or 5 mL of milk) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard to the sample.
-
Extraction:
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.[8]
-
Supernatant Collection: Collect the supernatant and filter it through a 0.45 µm filter.[8]
-
SPE Cartridge Cleanup:
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 2 mL of deionized water.[8]
-
Loading: Load the filtered supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min).[8]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar interferences while retaining the tetracyclines.[8]
-
Elution: Elute the target analytes by passing 2-3 mL of methanol through the cartridge.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation: Method Performance
The following tables summarize the performance characteristics of the described methods for tetracycline analysis across various food matrices. The use of an internal standard like this compound is integral to achieving the reported accuracy and precision.
Table 1: Performance Data for Modified QuEChERS Methods
| Food Matrix | Analytes | Recovery (%) | Precision (RSD, %) | LOQ (µg/kg) | Reference |
| Animal Food | 7 Tetracyclines | 73.8 - 98.5 | 5.8 - 12.4 | 1.0 | [6] |
| Fish Muscle | 5 Tetracyclines | > 80 | < 18.5 | < 4.4 | [9] |
| Goat Milk | 4 Tetracyclines | 83.1 - 106.3 | < 10 | Not Specified | [10] |
Table 2: Performance Data for Solid-Phase Extraction (SPE) Methods
| Food Matrix | Analytes | Recovery (%) | Precision (RSD, %) | LOQ (µg/kg) | Reference |
| Chicken Meat | 4 Tetracyclines | 97.7 - 102.6 | < 4.0 | < 0.2 | [4] |
| Medicated Feed | 4 Tetracyclines | 84 - 109 | 12 - 16 | 50,000 | [11] |
| Shrimp | 3 Tetracyclines & Epimers | 80.5 - 99.2 | < 15 | 5.0 | [1] |
| Meat | Tetracyclines & Epimers | > 85 (approx.) | < 15 | Not Specified | [2] |
| Edible Cattle Tissues | 3 Tetracyclines | Not Specified | Not Specified | Not Specified | [8] |
Both the modified QuEChERS and SPE methods provide effective extraction and cleanup for the analysis of tetracycline residues in diverse and complex food matrices. The choice of method may depend on the specific matrix, required detection limits, and available laboratory equipment. The QuEChERS method offers a simpler and faster workflow, while SPE can provide cleaner extracts, potentially leading to lower detection limits and reduced instrument maintenance. In all applications, the use of a stable isotope-labeled internal standard like this compound is paramount for correcting matrix effects and ensuring the accurate, reliable quantification required for regulatory compliance and food safety monitoring.
References
- 1. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 2. affinisep.com [affinisep.com]
- 3. fda.gov [fda.gov]
- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a modified QuEChERS method for the determination of tetracyclines in fish muscle by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Tetracycline using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
Therapeutic Drug Monitoring (TDM) is crucial for optimizing the clinical efficacy and safety of antibiotics like tetracycline (B611298), which exhibit significant pharmacokinetic variability. This application note describes a robust and sensitive method for the quantification of tetracycline in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs Tetracycline-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. A simple protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput clinical laboratory settings. This method provides the reliability required for effective TDM in patients undergoing tetracycline treatment.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1] They are used to treat a wide variety of infections, including those caused by Gram-positive and Gram-negative bacteria.[1] The therapeutic efficacy of tetracycline is dependent on maintaining optimal plasma concentrations, while elevated levels can lead to adverse effects. Therefore, Therapeutic Drug Monitoring (TDM) is a valuable tool for personalizing dosage regimens to maximize therapeutic outcomes and minimize toxicity.
The gold standard for quantitative bioanalysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach for quantitative LC-MS/MS assays. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate quantification.
This application note provides a detailed protocol for the determination of tetracycline in human plasma using this compound as the internal standard, followed by LC-MS/MS analysis. The method is validated to meet the requirements for clinical bioanalysis.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[1] This binding action physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the acceptor (A) site on the mRNA-ribosome complex.[1] Consequently, the addition of new amino acids to the growing peptide chain is halted, leading to the inhibition of protein synthesis and cessation of bacterial growth and replication.[1]
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of tetracycline from human plasma samples.
Materials and Reagents
-
Tetracycline hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve tetracycline and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the tetracycline stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (0.5 µg/mL): Dilute the this compound stock solution in acetonitrile containing 0.1% formic acid.
Sample Preparation (Protein Precipitation)
The following workflow diagram illustrates the sample preparation procedure.
References
- 1. Development and validation of a liquid chromatographic/tandem mass spectrometric method for determination of tetracycline in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Accuracy Quantification of Tetracycline Residues Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in veterinary medicine.[1][2] The potential for residual tetracyclines to persist in food products of animal origin and the environment necessitates highly accurate and sensitive analytical methods for their quantification.[2][3] Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a reference method for the determination of tetracycline (B611298) residues.[4] This technique offers high precision and accuracy by using a stable isotope-labeled internal standard that corrects for matrix effects and variations during sample preparation and analysis.
This application note provides a detailed protocol for the analysis of tetracyclines using IDMS, including sample preparation, LC-MS/MS conditions, and method validation. The protocol is adaptable for various matrices such as animal tissues, milk, and environmental samples.
Principle of Isotope Dilution Mass Spectrometry
IDMS is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample. The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N). The analyte and the IS are assumed to behave identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high precision, as this ratio is unaffected by sample losses during preparation.
Experimental Protocols
Sample Preparation
The choice of sample preparation procedure is critical for the accurate analysis of tetracyclines due to their tendency to chelate with metal ions and bind to proteins.[5] The following is a generalized protocol that can be adapted based on the specific sample matrix.
Materials:
-
Homogenizer or vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB, Strata-X)[6][7]
-
Evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Reagents:
-
Extraction Buffer: 0.1 M EDTA-McIlvaine buffer (pH 4.0).[8][9] This buffer is widely used as it effectively deproteinizes samples and the EDTA chelates metal ions, preventing tetracycline complexation.[5]
-
Isotopically Labeled Internal Standard Stock Solution (e.g., ¹³C₆-Tetracycline)
-
SPE Conditioning Solvents: Methanol (B129727), Ultrapure Water
-
SPE Elution Solvent: Methanol or a mixture of acetone (B3395972) and methanol.[3]
-
Reconstitution Solvent: Mobile phase or a mixture of mobile phase components (e.g., 0.1% formic acid in water:methanol, 9:1 v/v)[6]
Procedure:
-
Sample Homogenization: Weigh a representative portion of the homogenized sample (e.g., 1-5 g of tissue, 2 mL of milk) into a centrifuge tube.[5]
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard solution to the sample.
-
Extraction: Add the extraction buffer (e.g., 10 mL) to the sample.[5] Vortex or homogenize for 15 minutes to ensure thorough extraction.[5]
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to pellet the solid material.[8]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the SPE cartridge with methanol followed by ultrapure water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove interfering substances.
-
Elution: Elute the tetracyclines from the cartridge using an appropriate elution solvent.[6]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the reconstitution solvent.[6]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The chromatographic separation of tetracyclines and their epimers is crucial for accurate quantification.[4][6] A C18 column is commonly used for this purpose.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
| Parameter | Typical Value |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5 µL[5] |
| Gradient Elution | A typical gradient starts with a high percentage of aqueous phase (A) and gradually increases the organic phase (B) to elute the tetracyclines. |
MS/MS Conditions:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Capillary Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions for each tetracycline and its isotopically labeled internal standard need to be optimized. The precursor ion is typically the [M+H]⁺ ion, and two characteristic product ions are monitored for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Tetracycline | 445.1 | 410.1 | 154.0 |
| Chlortetracycline | 479.1 | 444.0 | 462.1 |
| Oxytetracycline (B609801) | 461.1 | 426.1 | 443.1 |
| Doxycycline | 445.1 | 428.1 | 411.1 |
| ¹³C₆-Tetracycline | 451.1 | 416.1 | 158.0 |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of an IDMS method for tetracycline analysis.
Table 1: Method Validation Parameters
| Parameter | Tetracycline | Chlortetracycline | Oxytetracycline | Doxycycline |
| Linearity Range (µg/kg) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (µg/kg) | <0.1 | <0.1 | <0.1 | <0.1 |
| Limit of Quantification (LOQ) (µg/kg) | <0.2[4] | <0.2 | <0.2 | <0.2 |
| Accuracy (Recovery %) | 97.7 - 102.6[4] | 95 - 105 | 95 - 105 | 95 - 105 |
| Precision (RSD %) | <4[4] | <5 | <5 | <5 |
Table 2: Recovery and Precision Data from Spiked Samples
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| Tetracycline | 10 | 98.5 | 3.2 |
| 100 | 101.2 | 2.5 | |
| 200 | 99.8 | 2.8 | |
| Chlortetracycline | 10 | 96.7 | 4.1 |
| 100 | 99.5 | 3.5 | |
| 200 | 98.1 | 3.9 | |
| Oxytetracycline | 10 | 97.2 | 3.8 |
| 100 | 100.8 | 2.9 | |
| 200 | 99.0 | 3.1 | |
| Doxycycline | 10 | 98.0 | 3.5 |
| 100 | 102.1 | 2.7 | |
| 200 | 100.5 | 3.0 |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the IDMS workflow for tetracycline analysis.
Caption: Overview of the experimental workflow for tetracycline analysis.
Caption: Logical relationship in isotope dilution mass spectrometry.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a robust and highly accurate approach for the quantification of tetracycline residues in various matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and procedural losses, leading to reliable and reproducible results. This method is suitable for routine monitoring, regulatory compliance, and research applications where high accuracy is paramount. Proper method validation is essential to ensure the quality and reliability of the analytical data.
References
- 1. shimadzu.com [shimadzu.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of multi-residue analysis for tetracycline antibiotics in feed by high performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Samples Containing Tetracycline-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of various sample matrices containing Tetracycline-d6. This compound, a deuterated form of the broad-spectrum antibiotic tetracycline (B611298), is commonly used as an internal standard in quantitative analysis to improve the accuracy and precision of analytical methods.[1] Effective sample cleanup is crucial for removing interfering substances from the matrix, thereby enhancing the performance of analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Solid-Phase Extraction for Tetracyclines
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[2] For tetracycline compounds, which are amphoteric and can chelate with metal ions, specific SPE protocols are necessary to achieve high recovery and reproducible results.[3][4] The choice of SPE sorbent and the optimization of loading, washing, and elution steps are critical for successful sample cleanup. Commonly used sorbents for tetracycline analysis include polymeric reversed-phase materials like Oasis HLB and mixed-mode cation exchange cartridges.[5][6]
Key Considerations for SPE of this compound
Several factors can influence the efficiency of the SPE process for tetracyclines:
-
pH Adjustment: The pH of the sample and loading solutions plays a significant role in the retention of tetracyclines on the SPE sorbent.[7][8]
-
Chelating Agents: The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) to the sample and buffers can prevent the chelation of tetracyclines with metal ions, which can interfere with their extraction.[3][6][7]
-
Sorbent Selection: The choice of sorbent depends on the sample matrix and the desired selectivity. Hydrophilic-Lipophilic Balanced (HLB) sorbents are versatile for a wide range of matrices, while mixed-mode sorbents can offer higher selectivity.[9]
-
Elution Solvent: The elution solvent must be strong enough to desorb the tetracyclines from the sorbent. Mixtures of organic solvents with acidic or chelating agents are often used.[3][6][9]
Experimental Protocols
Below are detailed protocols for the SPE cleanup of this compound in different matrices.
Protocol 1: SPE Cleanup of Milk Samples using a Mixed-Mode Cation Exchange Sorbent
This protocol is adapted from a method for the determination of tetracyclines in milk.[3][6]
1. Sample Preparation: a. To 1.5 mL of milk in a 15-mL centrifuge tube, add 6 mL of EDTA/McIlvaine buffer.[3][6] b. Vortex the mixture for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes.[3][6] d. Collect the supernatant and adjust the pH to 10 with 1 M NaOH.[3][6]
2. SPE Procedure (Oasis MAX Cartridge): a. Conditioning: Condition the Oasis MAX cartridge (1 cc, 30 mg) with 2 mL of methanol (B129727), followed by 2 mL of water.[3][6] b. Loading: Load the pH-adjusted supernatant from the sample preparation step onto the cartridge at a flow rate of approximately 1 mL/min.[3][6] c. Washing: Wash the cartridge with 0.5 mL of 5% ammonium (B1175870) hydroxide, followed by 0.5 mL of methanol.[3][6] d. Elution: Elute the tetracyclines with 0.5 mL of a 45:55 mixture of acetonitrile (B52724) and 75 mM aqueous oxalic acid.[3][6]
3. Post-Elution: a. Dilute the eluate to 1.5 mL with reagent water before LC-MS/MS analysis.[3][6]
Protocol 2: SPE Cleanup of Edible Tissues using a Polymeric Reversed-Phase Sorbent
This protocol is based on a method for analyzing tetracycline residues in cattle tissues.[5]
1. Sample Preparation: a. Homogenize 5 g of tissue with 20 mL of McIlvaine buffer. b. Centrifuge the homogenate and filter the supernatant through a 0.45 µm filter.[5]
2. SPE Procedure (Oasis HLB Cartridge): a. Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol, followed by 2 mL of deionized water.[5] b. Loading: Load the filtered supernatant onto the cartridge at a flow rate of 5 mL/min.[5] c. Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water.[5] d. Elution: Elute the tetracyclines with 3 mL of HPLC grade methanol at a flow rate of 5 mL/min.[5]
3. Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for SPE methods for tetracyclines. While specific data for this compound is limited, its recovery is expected to be similar to that of tetracycline.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference |
| Tetracyclines | Milk | Oasis MAX | >80% | - | - | [6] |
| Tetracycline | Edible Tissues | Oasis HLB | 78-100% | 2-10 ng/g | - | [5] |
| Tetracyclines | Water | CNW HLB | 70-118% | 0.01-0.15 ng/L | 0.03-0.50 ng/L | [9][10][11] |
| Tetracycline | Human Serum | MGO@CdS | 109.52% | 4.5 µg/L | - | [2] |
Matrix Effects
Matrix effects can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[12][13] The use of a deuterated internal standard like this compound is a common and effective strategy to compensate for these effects, as the internal standard and the analyte will be similarly affected by the matrix components.[10][14] Proper sample cleanup through SPE is essential to minimize matrix effects.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the SPE cleanup protocols.
Caption: SPE workflow for milk samples.
Caption: SPE workflow for tissue samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite [mdpi.com]
- 3. waters.com [waters.com]
- 4. Complexities in tetracycline analysis-chemistry, matrix extraction, cleanup, and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. unitedchem.com [unitedchem.com]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 9. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 10. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Throughput Analysis of Tetracycline-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the sensitive and selective detection of Tetracycline-d6 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for quantitative analysis in various matrices, supporting pharmacokinetic studies, and other research applications.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in both human and veterinary medicine.[1][2][3] this compound, a stable isotope-labeled internal standard, is crucial for the accurate quantification of tetracycline (B611298) in complex biological matrices by compensating for matrix effects and variations in sample processing. This document details the optimized LC-MS/MS parameters and a robust experimental workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common matrices.
2.1.1. Plasma or Serum Samples
-
To 1 mL of plasma or serum, add a known concentration of this compound internal standard solution.
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
2.1.2. Tissue Samples
-
Homogenize 1 gram of the tissue sample.
-
Add a known concentration of this compound internal standard.
-
Perform a liquid-liquid extraction with a suitable solvent such as a mixture of ethylenediaminetetraacetic acid (EDTA) and acetonitrile.[4]
-
For fatty matrices, a defatting step with hexane (B92381) is recommended.[4]
-
The extract is then evaporated and reconstituted in the mobile phase prior to LC-MS/MS analysis.
2.1.3. Water Samples
-
For water samples, a solid-phase extraction (SPE) is often employed for sample clean-up and concentration.[1][5]
-
Condition an Oasis HLB cartridge.[6]
-
Load the water sample, to which the internal standard has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.[6]
-
The eluent is then evaporated and reconstituted for injection.[6]
Liquid Chromatography (LC) Method
The chromatographic separation is crucial for resolving Tetracycline from its epimers and other matrix components.[7][8]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| LC System | A standard UHPLC or HPLC system |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B. |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5 µL[3] |
Mass Spectrometry (MS/MS) Method
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.0 - 3.0 kV[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Temperature | 500 - 650 °C[3] |
| Desolvation Gas Flow | 1000 L/hr[3] |
| Cone Gas Flow | 50 - 150 L/hr[3] |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound (Quantifier) | 451.2 | 416.1 | 15 - 25 | 20 - 30 |
| This compound (Qualifier) | 451.2 | 154.1 | 30 - 40 | 20 - 30 |
| Tetracycline (for comparison) | 445.2 | 410.1 | 15 - 25 | 20 - 30 |
Note: The precursor ion for this compound is shifted by +6 Da compared to unlabeled tetracycline. The product ions and optimal collision energies and cone voltages should be empirically determined on the specific instrument being used.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example table for summarizing calibration curve data.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Tetracycline) | Peak Area (this compound) | Area Ratio (Analyte/IS) |
| 1 | 1500 | 50000 | 0.03 |
| 5 | 7600 | 51000 | 0.15 |
| 10 | 15200 | 50500 | 0.30 |
| 50 | 75500 | 49800 | 1.52 |
| 100 | 151000 | 50200 | 3.01 |
| 500 | 760000 | 50800 | 14.96 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
How to solve the instability of tetracycline in methanol solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of tetracycline (B611298) when dissolved in methanol (B129727). It is intended for researchers, scientists, and drug development professionals who may encounter this issue during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my tetracycline-methanol solution turning brown and showing new peaks in my chromatogram?
A1: Tetracycline is inherently unstable in methanol solution. It rapidly decomposes when exposed to light and atmospheric oxygen, leading to the formation of numerous degradation products.[1] This degradation is often visible as a color change from yellow to brown and can be detected analytically as new peaks appearing in techniques like HPLC or LC-MS.[2]
Q2: What are the primary factors that accelerate the degradation of tetracycline in methanol?
A2: The main factors contributing to tetracycline's instability in methanol are:
-
Light: Exposure to light, especially UV light, significantly accelerates the degradation process (photodegradation).[1]
-
Oxygen: The presence of atmospheric oxygen promotes oxidative degradation.[1]
-
Temperature: Higher temperatures increase the rate of chemical degradation. Conversely, low-temperature storage slows it down.[3][4][5]
-
pH: Tetracycline stability is pH-dependent. It is generally more stable in acidic conditions and degrades rapidly in alkaline solutions.[6][7]
-
Concentration: Studies have shown that higher initial concentrations of tetracycline in methanol tend to be more stable than lower concentrations under the same storage conditions.[3][4]
Q3: What are the common degradation products of tetracycline?
A3: The primary and most well-documented degradation products of tetracycline are its isomers and dehydration products, including 4-epitetracycline (ETC) , anhydrotetracycline (ATC) , and 4-epianhydrotetracycline (EATC) .[8][9] These compounds have different chemical properties and may exhibit reduced antibacterial activity or, in some cases, increased toxicity.[9]
Troubleshooting Guide
Q4: I'm preparing a tetracycline stock solution in methanol for an experiment. How can I minimize degradation?
A4: To ensure the stability of your stock solution, follow these best practices:
-
Prepare Fresh: The most reliable method is to prepare the solution immediately before each experiment.[2] This minimizes the time for degradation to occur.
-
Protect from Light: Always store the solution in amber vials or wrap the container with aluminum foil to protect it from light.[10]
-
Low-Temperature Storage: Store the solution at low temperatures, such as -20°C, to significantly slow the degradation rate.[2][3]
-
Use High Concentrations: If feasible for your experimental design, prepare a more concentrated stock solution, as higher concentrations have been shown to be more stable.[3][4][5] You can then perform dilutions immediately before use.
-
De-gas the Solvent: To minimize oxidation, you can sparge the methanol with an inert gas like nitrogen or argon before dissolving the tetracycline.
Q5: My LC-MS calibration curve for tetracycline is inconsistent and not reproducible. What is the likely cause?
A5: This is a classic sign of analyte instability. If your stock or standard solutions are degrading over the course of your analysis, the concentration of the active tetracycline molecule is changing, leading to poor reproducibility. The appearance of tailing peaks or new, smaller peaks corresponding to degradation products can also interfere with accurate quantification.[2] The best solution is to prepare fresh standards from solid tetracycline for each analytical run.[2]
Q6: Are there any chemical stabilizers I can add to my tetracycline-methanol solution?
A6: While preparing fresh solutions is the preferred method, some research has explored the use of stabilizers. For instance, reduced glutathione (B108866) (GSH) has been shown to have a photostabilizing effect on tetracycline solutions.[11] However, the addition of any substance must be carefully considered, as it could interfere with your downstream experiments or analytical methods. The effectiveness of a stabilizer can also depend on concentration, pH, and the specific buffer system used.[11]
Data Presentation: Impact of Storage Conditions
The following table summarizes experimental data on the stability of tetracycline-methanol solutions under different storage temperatures and initial concentrations.
| Initial Concentration | Storage Temperature | Concentration After 36 Days | Percent Remaining | Reference |
| 10 mg/L | 25°C | 6.78 mg/L | 67.8% | [3] |
| 10 mg/L | -20°C | 8.00 mg/L | 80.0% | [3] |
| 50 mg/L | 25°C | 24.25 mg/L | 48.5% | [3] |
| 50 mg/L | -20°C | 45.40 mg/L | 90.8% | [3] |
| 100 mg/L | 25°C | 47.80 mg/L | 47.8% | [3] |
| 100 mg/L | -20°C | 97.13 mg/L | 97.1% | [3] |
Table 1: Stability of tetracycline in methanol. Data shows that lower temperatures and higher initial concentrations significantly improve the stability of the solution over a 36-day period.[3]
Experimental Protocols
Protocol: HPLC-UV Analysis of Tetracycline Stability
This protocol provides a general method for quantifying tetracycline and observing its degradation products.
Objective: To separate and quantify tetracycline and its major degradation products (ETC, ATC, EATC) using High-Performance Liquid Chromatography with UV detection.[9]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
2. Materials & Reagents:
-
Tetracycline sample in methanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Oxalic acid (Analytical grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.01 M Oxalic Acid in water, pH adjusted to 2.0.[9][12]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to resolve all degradation products. An example could be starting with 80% A / 20% B and increasing to 60% A / 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 355 nm (for tetracycline and its primary degradation products).[9]
-
Injection Volume: 20 µL.[9]
4. Sample Preparation:
-
Dilute the tetracycline-methanol sample with the initial mobile phase to fall within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system to remove particulates.[9]
5. Data Analysis:
-
Identify peaks by comparing their retention times with those of pure analytical standards for tetracycline, ETC, ATC, and EATC.
-
Generate a calibration curve for each compound using standards of known concentrations.
-
Quantify the concentration of tetracycline and its degradation products in your sample by comparing their peak areas to the respective calibration curves.[9]
Visualizations
Caption: The degradation pathway of tetracycline in methanol is influenced by several environmental factors.
Caption: A typical experimental workflow for assessing the stability of tetracycline in a solution.
Caption: A decision tree for troubleshooting common issues with tetracycline-methanol solutions.
References
- 1. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. icj-e.org [icj-e.org]
- 4. Stability of Tetracycline-Methanol Solution under Different Storage Conditions|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability studies of tetracycline in methanol solution [ouci.dntb.gov.ua]
- 11. Effect of certain additives on photodegradation of tetracycline hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing LC Gradient for Tetracycline Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of tetracycline (B611298) and its epimers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of tetracycline and its epimers, offering step-by-step solutions.
Issue 1: Poor Resolution Between Tetracycline and its 4-Epimer
Question: My chromatogram shows overlapping peaks for tetracycline and its 4-epimer. How can I improve the separation?
Answer:
Poor resolution between tetracycline and its epimers is a frequent challenge. The following steps, presented in a logical workflow, can help you systematically troubleshoot and optimize your separation.
Caption: Troubleshooting workflow for improving peak resolution.
-
Adjust Mobile Phase pH: Tetracycline epimerization is highly pH-dependent, occurring most rapidly between pH 3 and 5.[1][2] Operating at a lower pH, such as pH 2.0-2.5, can slow down the on-column epimerization and improve peak shape.[1][3] Use of acidic mobile phases with additives like phosphoric acid, oxalic acid, or formic acid is common.[1][4][5]
-
Optimize the Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting epimers.
-
Action: Decrease the gradient slope (i.e., make it shallower) around the elution time of the tetracycline peaks. This increases the difference in migration speeds.
-
Example: If your gradient is 5% to 60% acetonitrile (B52724) in 10 minutes, try extending the gradient to 15 or 20 minutes.[6][7]
-
-
Evaluate Column Temperature: Temperature affects both the kinetics of epimerization and chromatographic selectivity.
-
Action: Experiment with different column temperatures, for instance, in steps of 5 °C (e.g., 25°C, 30°C, 35°C).[8][9] Lowering the temperature can sometimes reduce degradation and improve stability, while a higher temperature might enhance efficiency.[3][4] One study noted that tablets were more stable than capsules at higher temperatures.[3]
-
-
Consider a Different Stationary Phase: Standard C18 and C8 columns are widely used.[10] However, if resolution is still not optimal, consider columns with different selectivities.
Issue 2: Peak Tailing or Broad, Asymmetrical Peaks
Question: My tetracycline peak is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing for tetracyclines is typically caused by their ability to chelate with metal ions in the sample or HPLC system, and by strong interactions with free silanol (B1196071) groups on silica-based columns.[2][13]
Caption: Causes and solutions for tetracycline peak tailing.
-
Use a Chelating Agent: Add a chelating agent to the mobile phase to prevent tetracycline from interacting with metal ions.
-
Lower the Mobile Phase pH: Operating at a low pH helps to suppress the ionization of free silanol groups on the column packing, reducing secondary interactions.
-
Choose a Suitable Column: Modern columns are designed to minimize these secondary effects.
-
Action: Use a high-purity, end-capped silica (B1680970) column. Sterically protected columns, like the Zorbax SB-C18, are designed for good peak shape for basic compounds at low pH.[6]
-
Issue 3: Inconsistent Retention Times
Question: The retention times for my tetracycline and epimer peaks are shifting between injections. What could be the problem?
Answer:
Retention time variability can compromise the reliability of your analysis. The most common causes are insufficient column equilibration and fluctuations in mobile phase composition or temperature.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Action: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.
-
-
Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention.
-
Action: Ensure your mobile phase is well-mixed and degassed. If preparing it online with the pump, check that the pump is proportioning the solvents accurately.
-
-
Verify Temperature Control: The column and autosampler temperature must be stable.
-
Action: Use a column oven to maintain a constant temperature. Also, controlling the autosampler temperature (e.g., at 4°C) is crucial to prevent degradation and epimerization of tetracycline in the sample vials before injection.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting gradient for tetracycline separation?
A1: A good starting point for a reversed-phase separation on a C18 or C8 column would be a gradient of a low-pH aqueous buffer (e.g., 0.1% phosphoric acid or 0.01M oxalic acid) and an organic solvent like acetonitrile or methanol. A linear gradient from a low organic percentage (e.g., 5-10%) to a higher percentage (e.g., 60-70%) over 10-15 minutes is a common starting point.[6][10]
Q2: How can I reduce the analysis run time?
A2: To shorten the run time, you can transition your method from HPLC to UHPLC. This involves using a column with smaller particles (< 2 µm) and a system capable of handling higher backpressures. This can significantly reduce run times, in some cases from 8 minutes to 2 minutes, while maintaining or even improving resolution.[11]
Q3: What diluent should I use for my samples and standards?
A3: The choice of diluent is critical for sample stability. Since tetracyclines can degrade and epimerize in solution, using a diluent that matches the initial mobile phase composition, particularly a slightly acidic one like 0.1% phosphoric acid, is recommended.[4] Storing prepared samples in a cooled autosampler (e.g., 4°C) is also essential to retard degradation.[4]
Q4: Can I use an isocratic method instead of a gradient?
A4: While isocratic methods are simpler, they often fail to provide adequate resolution for tetracycline, its epimers, and other related impurities like anhydrotetracycline (B590944) and epianhydrotetracycline within a reasonable timeframe.[1] An isocratic mobile phase strong enough to elute the more retained impurities may cause the early-eluting epimer to co-elute with the main tetracycline peak.[1] Therefore, a gradient method is generally required for comprehensive analysis.
Experimental Protocols & Data
Example Experimental Protocol: Reversed-Phase HPLC Method
This protocol is a representative method based on common practices cited in the literature for the separation of tetracycline and its impurities.[4][6][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., Zorbax SB-C18, 3.5 µm, 4.6 x 75 mm).[6]
-
Mobile Phase A: 0.025 M KH2PO4 in water, adjusted to pH 3.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 10 60 12 5 | 15 | 5 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[6]
-
Detection Wavelength: 350 nm.[6]
-
Injection Volume: 5 µL.[6]
-
Sample Diluent: 0.1% Phosphoric Acid in water.[4]
-
Autosampler Temperature: 4°C.[4]
Table of LC Method Parameters from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Agilent Application Note[6] | Dionex Application Note 288[11] | ResearchGate Article[15] |
| Column | Zorbax SB-C18, 3.5 µm, 4.6 x 75 mm | Acclaim PA2, 3 µm, 4.6 x 150 mm | Inertsil C8, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.025 M KH2PO4, pH 3 | Ammonium dihydrogen phosphate, pH 2.2 | 0.05% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile-Methanol-THF (80:15:5) |
| Gradient | 5% to 60% B in 10 min | Gradient (details not specified) | Gradient (details not specified) |
| Flow Rate | 1.0 mL/min | Not specified | 1.3 mL/min |
| Temperature | 25°C | Not specified | 50°C |
| Detection | 350 nm | Not specified | 254 nm |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent Determination of Tigecycline, Tetracyclines and Their 4-Epimer Derivatives in Chicken Muscle Isolated from a Reversed-Phase Chromatography System Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. akjournals.com [akjournals.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of tetracyclines by liquid chromatography with acidic mobile phases and polymeric columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasensitive high-performance liquid chromatography determination of tetracycline antibiotics and their 4-epimer derivatives based on dual effect of methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting Poor Peak Shape for Tetracyclines in Liquid Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the analysis of tetracyclines by liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for tetracyclines in HPLC?
Poor peak shape for tetracyclines, often manifesting as tailing, fronting, or broad peaks, can be attributed to several factors:
-
Metal Chelation: Tetracyclines readily form complexes with metal ions. These ions can originate from stainless steel components of the HPLC system (e.g., frits, tubing, pump heads) or be present as impurities in the silica-based stationary phase.[1][2][3] This chelation can lead to secondary interactions and result in peak tailing.
-
Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of tetracycline (B611298) molecules.[4][5][6][7][8] These secondary interactions can cause significant peak tailing, especially for these basic compounds.
-
Inappropriate Mobile Phase pH: Tetracyclines are amphoteric molecules with multiple ionizable groups. The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's residual silanol groups, significantly impacting peak shape.[4][9][10][11][12]
-
Column Choice and Condition: The type of stationary phase and the condition of the column are critical. Older or poorly maintained columns may have more exposed silanol groups or metal contamination.[4][13][14]
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing and broadening.[15][16]
Q2: Why is my tetracycline peak tailing?
Peak tailing is the most common peak shape issue for tetracyclines and is primarily caused by:
-
Secondary Interactions with Silanol Groups: At mid-range pH, residual silanol groups on the silica (B1680970) packing are ionized and can strongly interact with the protonated basic groups on the tetracycline molecule, leading to tailing.[5][6][7]
-
Chelation with Metal Ions: Tetracyclines can chelate with metal ions present in the column packing or leached from the HPLC system, causing delayed elution for a portion of the analyte molecules and resulting in a tailed peak.[2][3]
Q3: What causes peak fronting for tetracyclines?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common for tetracyclines but can occur due to:
-
Sample Overload: Injecting a large volume or a highly concentrated sample can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly.[16]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak.[13]
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing peak tailing for your tetracycline analytes, follow this troubleshooting workflow:
References
- 1. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. lctsbible.com [lctsbible.com]
- 9. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of pH on Adsorption of Tetracycline Antibiotics on Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. halocolumns.com [halocolumns.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. uhplcs.com [uhplcs.com]
Technical Support Center: Addressing Matrix Effects and Signal Suppression with Tetracycline-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Tetracycline-d6 as an internal standard to combat matrix effects and signal suppression in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1] These effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis because they can vary between different samples, leading to unreliable and inconsistent results.[1]
Q2: How does this compound help in compensating for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte of interest (Tetracycline), it exhibits very similar behavior during sample preparation, chromatography, and ionization.[2] By adding a known amount of this compound to the sample before processing, it serves as an internal reference. Any signal suppression or enhancement that affects the native tetracycline (B611298) will similarly affect this compound. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which normalizes for these variations and leads to more accurate and precise results.[2]
Q3: What are the key characteristics to consider when using a deuterated internal standard like this compound?
A3: When using a deuterated internal standard, it is crucial to consider the following:
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize any contribution from the unlabeled analyte.[2]
-
Position of Deuteration: Deuterium atoms should be in stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix components.[2][3]
-
Mass Shift: A sufficient mass difference (typically at least three mass units for small molecules) between the analyte and the internal standard is necessary to avoid isotopic overlap in the mass spectrometer.[2]
-
Co-elution: The internal standard should co-elute with the analyte to ensure it experiences the same matrix effects at the same time.
Q4: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?
A4: While structural analogs can be used, they are not as effective as stable isotope-labeled internal standards for compensating for matrix effects. This is because their physicochemical properties are not identical to the analyte, leading to potential differences in extraction recovery, chromatographic retention, and ionization efficiency.[4] SIL-IS, like this compound, is considered the "gold standard" for mitigating matrix effects in LC-MS/MS.[1][4]
Troubleshooting Guide
Issue 1: Significant Signal Suppression Observed Even with this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Overwhelming Matrix Components | The concentration of interfering substances in the matrix is too high for the internal standard to fully compensate. Optimize sample preparation to remove more interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation. |
| Differential Matrix Effects | The analyte and the internal standard are not affected by the matrix in the same way. This can happen if they do not co-elute perfectly. Re-evaluate and optimize the chromatographic method to ensure co-elution.[5] |
| Internal Standard Concentration | The concentration of the internal standard may be too high, leading to its own suppression effect on the analyte.[6] Optimize the concentration of this compound used. |
Issue 2: Poor Reproducibility of Results
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Variability in the sample preparation process can lead to inconsistent matrix effects and recovery. Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. |
| Matrix Variability Between Samples | Different lots of biological matrix can have varying compositions, leading to different degrees of matrix effects.[1] Evaluate matrix effects across at least six different lots of the blank matrix during method validation. |
| Instrumental Instability | Fluctuations in the LC-MS/MS system's performance can contribute to poor reproducibility. Perform regular system maintenance and calibration. |
Data Presentation
Table 1: Representative Data on the Mitigation of Signal Suppression Using this compound in Various Biological Matrices.
This table illustrates the typical impact of matrix effects on the signal of tetracycline and the effectiveness of using this compound for normalization. The values are presented as a percentage of the signal obtained in a neat solution (no matrix).
| Biological Matrix | Tetracycline Signal (% of Neat Solution) | This compound Signal (% of Neat Solution) | Normalized Tetracycline/Tetracycline-d6 Ratio (% of Neat Solution Ratio) |
| Human Plasma | 45% | 48% | 94% |
| Bovine Muscle | 32% | 35% | 91% |
| Shrimp Tissue | 61% | 64% | 95% |
| Chicken Liver | 25% | 28% | 89% |
Note: These are representative values. Actual signal suppression will vary depending on the specific matrix, sample preparation method, and LC-MS/MS conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using this compound
This protocol describes the post-extraction addition method to quantitatively assess matrix effects.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of tetracycline and this compound in the final mobile phase solvent at low and high concentrations (e.g., LLOQ and ULOQ levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with tetracycline and this compound at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with tetracycline and this compound at the same concentrations as Set A before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the matrix factor to determine the extent of ion suppression or enhancement.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.
-
-
Recovery (RE): Calculate the recovery of the extraction procedure.
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): This demonstrates the ability of the internal standard to compensate for matrix effects.
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A) )
-
-
Protocol 2: Sample Preparation for Tetracycline Analysis in Animal Tissue
This protocol is a general guideline for the extraction of tetracyclines from animal tissues.
Materials:
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Homogenized animal tissue (e.g., muscle, liver)
-
EDTA-McIlvaine buffer (pH 4.0)
-
This compound internal standard solution
-
Acetonitrile
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
Procedure:
-
Weigh 1 g of homogenized tissue into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of EDTA-McIlvaine buffer.
-
Vortex for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for tetracycline analysis using this compound.
References
Technical Support Center: Analysis of Tetracyclines by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the in-source degradation of tetracyclines during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of tetracycline (B611298) degradation during mass spectrometry analysis?
A1: Tetracyclines are susceptible to several degradation pathways, particularly under the conditions used in LC-MS analysis. The most common mechanisms include:
-
Epimerization: Reversible isomerization at the C4 position, leading to the formation of 4-epi-tetracyclines. This process is pH-dependent and occurs most rapidly in aqueous solutions at a pH between 2 and 6.[1]
-
Dehydration: Loss of a water molecule, often from the C6 hydroxyl group, to form anhydrotetracyclines. This is more prevalent under strongly acidic conditions (pH < 2).
-
Oxidation: Tetracyclines can be oxidized, especially in the presence of certain metal ions or reactive oxygen species.[2]
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Keto-enol Tautomerization: Chlortetracycline, in particular, can undergo keto-enol tautomerism, which is influenced by temperature and pH.[1]
Q2: Why am I seeing poor peak shapes (e.g., tailing, broadening) for my tetracycline standards?
A2: Poor peak shapes for tetracyclines are often due to their ability to chelate with metal ions present in the LC system, including the column packing material and stainless steel components. This can lead to irreversible retention and peak tailing. To mitigate this, it is recommended to use a mobile phase containing a chelating agent like oxalic acid or EDTA.[3] Pre-washing the LC column with EDTA can also help.[3]
Q3: I am observing isobaric interference in my analysis. How can I resolve this?
A3: Isobaric interference is a common issue, especially between tetracycline and doxycycline, which have similar m/z values and can produce common fragment ions.[4] Since these cannot be distinguished by a triple quadrupole mass spectrometer, chromatographic separation is crucial. Optimizing the LC gradient and using a high-resolution column can help separate these compounds and their epimers.
Q4: What is the optimal pH for my mobile phase to ensure tetracycline stability?
A4: A mildly acidic pH, typically between 3 and 5, is generally recommended for the mobile phase.[5] This pH range helps to minimize both epimerization (which is more rapid at pH 2-6) and the formation of anhydro- and iso-analogues that occur under more strongly acidic or alkaline conditions.[1][4] Formic acid or oxalic acid are commonly used as mobile phase additives to maintain the desired pH.[1]
Q5: How does temperature affect the stability of tetracyclines during analysis?
A5: Higher temperatures can accelerate the degradation of tetracyclines.[2] It is important to control the temperature of the autosampler and the column oven. Keeping the autosampler cool (e.g., 4-8°C) can help prevent degradation of the samples while they are waiting for injection.[5][6] Elevated column temperatures can also affect the equilibrium between different forms of tetracyclines, such as the keto-enol tautomers of chlortetracycline.[1]
Troubleshooting Guides
Issue 1: Low signal intensity or complete loss of tetracycline peak.
| Possible Cause | Troubleshooting Step |
| Degradation in sample vial | Ensure samples are stored in amber vials to protect from light. Keep the autosampler at a low temperature (e.g., 4°C). Prepare fresh standards and samples daily if possible. |
| Chelation with metal ions in the LC system | Add a chelating agent like 5 mM oxalic acid or 10 mM EDTA to the aqueous mobile phase.[1][3] |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be within the optimal range of 3-5 using formic acid or another suitable additive.[5] |
| Suboptimal ionization source parameters | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows, for your specific instrument and tetracycline.[5] |
Issue 2: Appearance of extra peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Epimer formation | This is a common occurrence. Optimize chromatographic conditions to separate the parent tetracycline from its 4-epimer. Ensure consistent timing between sample preparation and injection to control the extent of epimerization. |
| Formation of degradation products | Review the mobile phase composition and pH. Avoid strongly acidic or alkaline conditions. Check for potential sources of metal ion contamination. |
| Carryover from previous injections | Implement a rigorous needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
Table 1: Effect of Temperature and pH on the Half-life of Oxytetracycline (B609801) in Water
| Temperature (°C) | pH | Half-life (days) |
| 4 | 7.0 | > 77 |
| 22 | 7.0 | Not specified |
| 35 | 7.0 | Not specified |
| 43 | 7.0 | 0.26 ± 0.11 |
| Not specified | 3.0 | 46.36 ± 4.92 |
| Not specified | 10.0 | 9.08 ± 4.22 |
Data extracted from a study on oxytetracycline degradation kinetics.[7]
Table 2: Effect of Metal Ions on the Degradation Rate Constant of Oxytetracycline in Aqueous Solution at 40°C
| Metal Ion | Concentration (mmol/L) | Degradation Rate Constant (h⁻¹) |
| None | - | 0.092 |
| Ca²⁺ | 0.04344 | 0.081 |
| Zn²⁺ | 0.04344 | 0.046 |
| Ni²⁺ | 0.04344 | 0.022 |
| Cu²⁺ | 0.04344 | 0.120 |
Data from a study on the effect of temperature and metal ions on oxytetracycline degradation.[8]
Experimental Protocols
Protocol 1: Extraction of Tetracyclines from Swine Tissue
This protocol is adapted from a method for the determination of tetracyclines in swine muscle and kidney tissues.[4]
-
Homogenization: Weigh 5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction:
-
Add 20 mL of Na2EDTA McIlvaine buffer (pH 4.0).
-
Vortex for 1 minute.
-
Centrifuge for 10 minutes at 2500 x g.
-
Decant the supernatant into a clean centrifuge tube.
-
Repeat the extraction twice more with 20 mL and 10 mL of the buffer, combining the supernatants.
-
-
Protein Precipitation:
-
Add 2 mL of 20% trichloroacetic acid to the combined supernatant.
-
Vortex for 2 minutes.
-
Centrifuge for 15 minutes at 2500 x g.
-
Filter the supernatant through Whatman No. 541 filter paper.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB cartridge with 3 mL of methanol (B129727) followed by 2 mL of water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the tetracyclines with 3 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Tetracyclines
This is a general protocol based on common practices for tetracycline analysis.[1][6]
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).
-
Mobile Phase:
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-35°C.[6]
-
Mass Spectrometry:
Visualizations
Caption: Major degradation pathways of tetracycline.
References
- 1. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 2. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Temperature and Metal Ions on Degradation of Oxytetracycline in Different Matrices [scirp.org]
Technical Support Center: Best Practices for Long-Term Storage of Tetracycline-d6 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of Tetracycline-d6 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and 70% ethanol (B145695) are commonly recommended solvents for preparing this compound stock solutions.[1][2] Water can also be used, but aqueous solutions of tetracycline (B611298) are more prone to degradation.[3] The choice of solvent should be compatible with your specific experimental setup and cell type to avoid solvent-induced toxicity.
Q2: At what temperature should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Storage at lower temperatures, such as -80°C, is generally preferred to minimize degradation over extended periods.
Q3: How long can I store my this compound stock solution?
A3: The stability of your stock solution depends on the solvent and storage temperature. In general, stock solutions in DMSO or ethanol can be stored for several months at -20°C or -80°C. It is advisable to prepare fresh stocks every few months to ensure optimal activity. For aqueous solutions, the stability is significantly reduced, and they should be used shortly after preparation.
Q4: Is this compound light-sensitive?
A4: Yes, tetracycline and its derivatives are known to be light-sensitive.[1][4] Stock solutions should be stored in amber or light-blocking tubes and protected from light during handling to prevent photodegradation.
Q5: How many times can I freeze-thaw my this compound stock solution?
A5: It is best practice to aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5] Repeated freezing and thawing can accelerate the degradation of the compound and reduce its potency.
Q6: What are the common degradation products of this compound?
A6: The primary degradation products of tetracycline include 4-epitetracycline (ETC), anhydrotetracycline (B590944) (ATC), and 4-epianhydrotetracycline (B1505794) (EATC).[3] The formation of these products is influenced by factors such as pH, temperature, and exposure to light.
Data Presentation
Table 1: Stability of Tetracycline in Solution at Different Temperatures
| Temperature | Solvent | Concentration | Duration | Stability/Degradation |
| 37°C | Aqueous | Not Specified | 4 days | Stable[4] |
| 37°C | Aqueous | Not Specified | 4 weeks | 80% loss of bioactivity |
Table 2: General Storage Recommendations for Tetracycline Stock Solutions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | At least 3 years | Protect from light[4] |
| Stock Solution (in 70% Ethanol) | -20°C | Not specified, but generally months | Protect from light; aliquot to avoid freeze-thaw cycles[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in 70% Ethanol)
Materials:
-
This compound powder
-
70% Ethanol (prepared with sterile, nuclease-free water)
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 4.50 mg per 1 mL of solvent (Molecular Weight of this compound is ~450.47 g/mol ).
-
Dissolving: Add the appropriate volume of 70% ethanol to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile, light-blocking microcentrifuge tube.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Validation of this compound Activity in a Tet-On Inducible System
Materials:
-
Cells stably expressing a Tet-On inducible system with a reporter gene (e.g., Luciferase or GFP)
-
This compound stock solution (prepared as in Protocol 1)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Assay reagents for the reporter gene (e.g., Luciferase assay substrate or a flow cytometer for GFP)
Procedure:
-
Cell Seeding: Seed the Tet-On cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of induction.
-
Induction: The following day, prepare a serial dilution of the this compound stock solution in fresh cell culture medium. The final concentrations should typically range from 0.1 to 10 µg/mL.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no-inducer" control.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24-48 hours).
-
Assay: After incubation, measure the reporter gene expression according to the manufacturer's protocol for your specific reporter system.
-
Analysis: Plot the reporter gene activity against the concentration of this compound to determine the optimal induction concentration.
Troubleshooting Guides
Issue 1: Low or No Induction of Gene Expression in a Tet-On System
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound. Validate its activity using a control cell line with a known response. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line (see Protocol 2). |
| Incorrect Vector Ratio | If using a multi-plasmid system, ensure the correct ratio of the transactivator and response plasmids was used for transfection.[6] |
| Cell Line Issues | Verify the integrity of your Tet-On cell line. Ensure the transactivator and response elements are still present and functional. |
Issue 2: "Leaky" or High Basal Expression in a Tet-On System
| Possible Cause | Troubleshooting Step |
| Intrinsic Promoter Activity | The minimal promoter in the response vector may have some basal activity.[6] Consider using a system with a tighter promoter. |
| High Plasmid Copy Number | If using a transient transfection, reduce the amount of the response plasmid DNA. For stable cell lines, screen for clones with lower basal expression. |
| Tetracycline in Serum | Use tetracycline-free fetal bovine serum (FBS) in your cell culture medium to avoid unintended induction.[6] |
| Residual Transactivator Binding | The reverse tetracycline transactivator (rtTA) might have some affinity for the TRE in the absence of an inducer.[6] Consider using a different generation of the Tet-On system with improved rtTA proteins. |
Issue 3: Cytotoxicity Observed After Adding this compound
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations of tetracyclines can be toxic to mammalian cells.[7][8] Perform a dose-response and viability assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solutions and their use in inducible expression experiments.
References
- 1. abo.com.pl [abo.com.pl]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. khimexpert.com [khimexpert.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of tetracyclines from complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of tetracyclines from complex biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of tetracyclines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Tetracyclines | Chelation with Metal Ions: Tetracyclines readily form insoluble complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺) present in biological matrices.[1][2][3][4][5] | - Add a Chelating Agent: Incorporate a chelating agent such as EDTA into the extraction buffer to sequester metal ions and prevent them from binding to the tetracyclines.[6][7] An EDTA-McIlvaine buffer is often used for this purpose. - pH Adjustment: Control the pH of the sample and extraction solvent. Tetracyclines' chelating activity is pH-dependent. |
| Suboptimal pH: The extraction efficiency of tetracyclines is highly dependent on the pH of the sample and extraction solvent due to their amphoteric nature.[6][8] | - Optimize Extraction pH: Systematically evaluate a range of pH values for your specific sample matrix and tetracycline (B611298) analyte. Acidic conditions (pH 3-5) are often preferred for solid-phase extraction (SPE).[9] | |
| Protein Binding: Tetracyclines can bind to proteins in biological samples like plasma and serum, reducing their availability for extraction. | - Protein Precipitation: Include a protein precipitation step prior to extraction. Common protein precipitating agents include trichloroacetic acid, acetonitrile (B52724), or methanol (B129727).[7][10] | |
| Inefficient Extraction Method: The chosen extraction method (e.g., LLE, SPE, QuEChERS) may not be optimized for the specific sample matrix or tetracycline. | - Method Optimization: Optimize key parameters of your chosen method, such as the type and volume of extraction solvent, sorbent material for SPE, and pH. - Consider Alternative Methods: If optimization does not yield satisfactory results, consider switching to a different extraction technique. For example, QuEChERS is a versatile method that can be adapted for various matrices.[11][12][13] | |
| Poor Chromatographic Peak Shape | Epimerization: Tetracyclines can undergo epimerization at the C4 position, especially in solution. The resulting epimers may have similar mass-to-charge ratios but different retention times, leading to broadened or split peaks.[14] | - Control pH and Temperature: Minimize epimer formation by controlling the pH and temperature of samples and standards. - Chromatographic Separation: Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to resolve the parent tetracycline from its epimers. |
| Interaction with Metal Ions: Residual metal ions in the sample or HPLC system can interact with tetracyclines, causing peak tailing. | - Use of Additives in Mobile Phase: Add a small amount of a chelating agent like oxalic acid to the mobile phase to improve peak shape.[15] | |
| Inconsistent or Irreproducible Results | Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of tetracyclines in the mass spectrometer, leading to inaccurate quantification.[16][17] | - Improve Sample Cleanup: Enhance the cleanup step of your extraction protocol to remove interfering matrix components. This can involve using a more selective SPE sorbent or adding a cleanup step to the QuEChERS method.[13] - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects. - Utilize Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the most effective way to correct for matrix effects and variations in extraction recovery.[18] |
| Analyte Degradation: Tetracyclines can be sensitive to light and high temperatures, leading to degradation and lower recovery.[6][14] | - Protect from Light: Store samples and standards in amber vials or protect them from light. - Avoid High Temperatures: Avoid exposing samples to high temperatures during processing and storage.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my tetracycline recovery so low when extracting from bone tissue?
Bone tissue has a very high concentration of calcium, which strongly chelates tetracyclines.[5] To improve recovery, you need to efficiently demineralize the bone sample and use a robust chelation strategy in your extraction buffer. Consider using a higher concentration of EDTA or a stronger acid for initial sample treatment, followed by a thorough homogenization and extraction protocol.
Q2: What is the best solid-phase extraction (SPE) sorbent for tetracyclines?
Polymeric reversed-phase sorbents, such as Oasis HLB, are commonly and successfully used for the extraction of tetracyclines from various biological matrices.[9][14][15] These sorbents provide good retention for the relatively polar tetracyclines and can be effectively washed to remove interferences.
Q3: Can I use the QuEChERS method for tetracycline analysis in blood plasma?
Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the analysis of tetracyclines in plasma.[11][12][13] A modified QuEChERS approach would typically involve an initial protein precipitation step with acetonitrile, followed by a salting-out step to induce phase separation, and a dispersive SPE cleanup step to remove interfering matrix components.
Q4: How can I prevent the epimerization of tetracyclines during sample preparation?
Epimerization is influenced by pH and temperature. To minimize the formation of epimers, it is recommended to work with samples at a controlled, slightly acidic pH and to avoid prolonged exposure to high temperatures.[14] Prepare fresh standards and process samples in a timely manner.
Q5: What are matrix effects and how do I know if they are affecting my results?
Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[16][17] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal). To assess matrix effects, you can compare the signal of an analyte in a pure solvent standard to the signal of the analyte spiked into a blank matrix extract after extraction. A significant difference in signal intensity indicates the presence of matrix effects.
Quantitative Data on Tetracycline Recovery
The following tables summarize typical recovery rates for tetracyclines using different extraction methods and from various biological matrices.
Table 1: Recovery of Tetracyclines using Solid-Phase Extraction (SPE)
| Tetracycline | Biological Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Oxytetracycline (B609801) | Pig Plasma | OASIS Cartridges | 90-100% | [19] |
| Tetracycline | Pig Plasma | OASIS Cartridges | 90-100% | [19] |
| Chlortetracycline (B606653) | Cattle Tissue | Oasis HLB | 85.3 - 92.1% | [15] |
| Oxytetracycline | Cattle Tissue | Oasis HLB | 88.4 - 95.7% | [15] |
| Tetracycline | Cattle Tissue | Oasis HLB | 87.2 - 93.5% | [15] |
| Multiple Tetracyclines | Environmental Water | CNW HLB | 70 - 118% | [9] |
Table 2: Recovery of Tetracyclines using QuEChERS
| Tetracycline | Biological Matrix | Average Recovery (%) | Reference |
| Doxycycline | Fish Muscle | >80% | [13] |
| Oxytetracycline | Fish Muscle | >80% | [13] |
| Tetracycline | Fish Muscle | >80% | [13] |
| Chlortetracycline | Fish Muscle | >80% | [13] |
| Multiple Antibiotics | Vegetables | 74.5 - 105.9% | [20] |
Table 3: Recovery of Tetracyclines using Other Methods
| Tetracycline | Biological Matrix | Extraction Method | Average Recovery (%) | Reference |
| OTC, TC, CTC | Seafood | Protein Precipitation | 95 - 105% | [7] |
| Tetracycline | Human Serum | Magnetic SPE | 71.5 - 109.5% | [21] |
| Multiple Tetracyclines | Beehives | SPE | 73.8 - 106.7% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Tetracyclines from Animal Tissue
This protocol is adapted from a method for extracting tetracyclines from edible cattle tissues.[15]
-
Sample Homogenization: Weigh 5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 20 mL of EDTA-McIlvaine buffer. Homogenize for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction step on the pellet with another 20 mL of buffer. Combine the supernatants.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 2 mL of deionized water through it.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in deionized water to remove interfering substances.
-
Elution: Elute the tetracyclines from the cartridge with 3 mL of HPLC-grade methanol at a flow rate of 5 mL/min.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.
Protocol 2: Modified QuEChERS for Tetracyclines in Fish Muscle
This protocol is a generalized procedure based on modified QuEChERS methods for fish tissue.[12][13]
-
Sample Preparation: Weigh 2 g of homogenized fish muscle into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of EDTA-McIlvaine buffer, vortex for 1 minute. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of Tetracyclines.
Caption: Workflow for a Modified QuEChERS Method for Tetracyclines.
References
- 1. Metal ion-tetracycline interactions in biological fluids. Part 8. Potentiometric and spectroscopic studies on the formation of Ca(II) and Mg(II) complexes with 4-dedimethylamino-tetracycline and 6-desoxy-6-demethyl-tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal ion-tetracycline interactions in biological fluids. Part 5. Formation of zinc complexes with tetracycline and some of its derivatives and assessment of their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron-Chelating Activity of Tetracyclines and Its Impact on the Susceptibility of Actinobacillus actinomycetemcomitans to These Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Extraction and Determination of Tetracycline Using Gold Nanoparticles Stabilized in a Polymethacrylate Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of antibiotics using high-pressure liquid chromatography: tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of a modified QuEChERS method for the determination of tetracyclines in fish muscle by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of tetracyclines in honey by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite | MDPI [mdpi.com]
Navigating the Nuances of pH for Optimal Tetracycline Extraction
Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of tetracycline (B611298) during extraction is paramount for accurate quantification and analysis. One of the most critical factors influencing tetracycline stability is the pH of the extraction environment. This guide provides detailed troubleshooting advice and frequently asked questions to help you manage pH effectively and maintain the integrity of your tetracycline samples.
Troubleshooting Guide: Common Issues in Tetracycline Extraction Related to pH
| Problem | Potential Cause | Recommended Solution |
| Low tetracycline recovery | Degradation due to improper pH. Tetracycline is susceptible to degradation at both highly acidic and alkaline pHs. At pH < 2, it can form nephrotoxic degradation products like anhydro-4-epitetracycline.[1] Under alkaline conditions (pH > 7.5), it can be cleaved into an inactive form, isotetracycline.[2] | Maintain a weakly acidic to neutral pH. For many applications, a pH range of 4.0 to 6.0 is optimal for stability and extraction efficiency. For solid-phase extraction (SPE), a slightly alkaline pH of 8.9-9.7 has been shown to be effective for extracting the singly charged anion form of tetracycline.[3] |
| Suboptimal extraction of the target tetracycline species. Tetracycline exists in different ionic forms depending on the pH, which affects its solubility and interaction with extraction solvents and sorbents.[3] | Adjust the pH to favor the desired ionic form. For reversed-phase SPE, adjusting the pH to neutralize the tetracycline molecule can enhance its retention on the sorbent.[4] | |
| Presence of interfering metal ions. Tetracyclines are strong chelators and can form complexes with metal ions, which can hinder their extraction.[5] | Use a chelating agent. Incorporating a chelating agent like EDTA into your extraction buffer (e.g., EDTA-Mcllvaine buffer) can sequester metal ions and improve recovery.[5][6] | |
| Inconsistent or non-reproducible results | Fluctuations in pH during the extraction process. Small variations in pH can lead to significant differences in tetracycline stability and extraction efficiency. | Use a reliable buffer system. Employ a well-characterized buffer, such as a McIlvaine buffer, to maintain a constant pH throughout the extraction process.[6] Regularly calibrate your pH meter. |
| Presence of unexpected peaks in chromatogram | Formation of degradation products. As mentioned, extreme pH values can lead to the formation of various degradation products, which may appear as extra peaks in your analytical run.[1][2][7] | Optimize pH and temperature. Maintain the recommended pH range and avoid high temperatures during extraction and sample processing to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting tetracycline?
The optimal pH for tetracycline extraction is dependent on the specific extraction method and the sample matrix. However, a general guideline is to maintain a weakly acidic environment. For instance, in the analysis of chicken samples, a preparation in an EDTA-Mcllvaine buffer solution at pH 4.0 has been successfully used.[6] For solid-phase extraction (SPE) using a polymethacrylate (B1205211) matrix, a pH range of 8.9 to 9.7 was found to be optimal for extracting the singly charged anionic form of tetracycline (H₂TC⁻).[3] It is crucial to empirically determine the optimal pH for your specific application.
Q2: How does pH affect the chemical stability of tetracycline?
Tetracycline's stability is highly pH-dependent.
-
Strongly Acidic (pH < 2): In this range, tetracycline can undergo dehydration to form anhydrotetracycline, and epimerization at the C4 position can also occur.[7][8] Expired tetracyclines or those left at a pH below 2 can form a nephrotoxic degradation product, anhydro-4-epitetracycline.[1]
-
Weakly Acidic (pH 3-6): This is generally the range of greatest stability for tetracyclines.
-
Alkaline (pH > 7.5): Under alkaline conditions, tetracycline is less stable and can undergo cleavage between the C and B rings to form inactive isotetracycline.[2]
Q3: Can I use a strong acid or base to adjust the pH of my sample?
It is generally not recommended to use strong acids or bases to make large pH adjustments, as this can create localized areas of extreme pH that can degrade the tetracycline before the solution is neutralized. It is better to use a suitable buffer system to bring the sample to the desired pH.
Q4: What are the different ionic forms of tetracycline at various pH levels?
Tetracycline is an amphoteric molecule with multiple ionizable groups, leading to different ionic species at various pH ranges:
-
pH < 3.2: Exists predominantly in the cationic form (H₄TC⁺).[3]
-
pH 3.2 - 7.6: Transitions to a zwitterionic form (H₃TC).[3]
-
pH 7.6 - 9.6: Deprotonation leads to the formation of a singly charged anionic form (H₂TC⁻).[3]
-
pH > 9.6: Further deprotonation results in doubly (HTC²⁻) and triply (TC³⁻) charged anions.[3]
The charge of the tetracycline molecule is a critical factor in selecting the appropriate extraction and chromatographic conditions.
Quantitative Data on Tetracycline Degradation
The following table summarizes the degradation of tetracycline hydrochloride at different pH values over a 120-minute period in one study.
| pH | Degradation Rate (%) |
| 3 | 85.29 |
| 5 | 79.12 |
| 7 | 75.00 |
| 9 | 71.76 |
| 11 | 56.76 |
Data from a study on the degradation of tetracycline hydrochloride in water.[9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Tetracyclines from Chicken
This protocol is based on a method for the determination of seven tetracycline residues in chicken.[6]
-
Sample Preparation:
-
Homogenize 5g of chicken muscle.
-
Add 20 mL of EDTA-Mcllvaine buffer (pH 4.0).
-
Perform extraction in an ice bath.
-
Centrifuge the sample at 3,000 rpm for 5 minutes at a temperature below 15°C.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Use an Agilent SampliQ OPT 3 mL, 60 mg SPE cartridge.
-
Condition the cartridge with 5 mL of methanol, followed by 5 mL of 10 mM TFA (pH 2.16).
-
Load 10 mL of the sample extract onto the cartridge at a flow rate of 1 mL/min.
-
Wash the cartridge with 3 mL of TFA solution (pH 4.5).
-
Dry the cartridge under negative pressure for 3 minutes.
-
Elute the tetracyclines with 8 mL of 10 mmol/L oxalic acid in methanol.
-
Dry the eluent under nitrogen at a temperature below 40°C.
-
Reconstitute the residue in 0.5 mL of methanol/10 mmol/L TFA solution (1/19) for HPLC analysis.
-
Visualizing pH Effects and Extraction Workflow
Caption: Relationship between pH, tetracycline stability, and the extraction workflow.
Caption: Predominant ionic forms of tetracycline at different pH ranges.
References
- 1. Doxycycline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Extraction and Determination of Tetracycline Using Gold Nanoparticles Stabilized in a Polymethacrylate Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. interchim.fr [interchim.fr]
- 7. Separation Differences Among Phenyl Hydride, UDC Cholesterol and Bidentate C8 Stationary Phases for Stability Indicating Methods of Tetracyclines: Journal of Liquid Chromatography & Related Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of MRM Transitions for Tetracycline-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of Tetracycline-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of the antibiotic tetracycline (B611298), where six hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1] It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of tetracycline.[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (tetracycline).[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of variations in the analytical process, such as matrix effects and extraction efficiency.[2][3]
Q2: How do I determine the precursor ion (Q1) m/z for this compound?
A2: The precursor ion for MRM analysis is typically the protonated molecule, [M+H]⁺. The molecular formula for this compound is C₂₂H₁₈D₆N₂O₈, and its molecular weight is approximately 450.47 g/mol .[4][5] Therefore, the expected mass-to-charge ratio (m/z) for the singly charged precursor ion [M+H]⁺ would be approximately 451.5. It is crucial to confirm this by infusing a standard solution of this compound into the mass spectrometer and identifying the most abundant ion in the full scan mass spectrum.
Q3: What are the appropriate product ions (Q3) for this compound MRM analysis?
A3: The product ions for this compound will be shifted by 6 Daltons compared to the product ions of unlabeled tetracycline, assuming the deuterium labels are not lost during fragmentation. Common product ions for tetracycline (precursor m/z 445.2) are formed through neutral losses of water (H₂O) and ammonia (B1221849) (NH₃), as well as fragmentation of the core structure. To select product ions for this compound (precursor m/z ~451.5), you should perform a product ion scan (or production scan) on the precursor ion. Look for intense and stable fragment ions. At least two product ions should be selected: a quantifier (typically the most abundant and stable) and a qualifier (another abundant ion) to ensure selectivity and confirm the identity of the analyte.[6]
Q4: How does epimerization of tetracyclines affect the analysis?
A4: Tetracyclines, including this compound, can undergo epimerization at the C4 position in solutions with a pH between 2 and 6, forming 4-epitetracyclines.[7] These epimers are isobaric, meaning they have the same mass and will have the same precursor and product ion m/z values.[7] Therefore, they cannot be distinguished by the mass spectrometer alone. To accurately quantify tetracycline, it is essential to achieve chromatographic separation of the main compound from its epimer.[8] Insufficient separation can lead to inaccurate quantification.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values by infusing a fresh standard solution of this compound and performing a full scan and product ion scan. |
| Suboptimal Source/MS Parameters | Optimize source parameters such as capillary voltage, source temperature, and gas flows.[9] Systematically optimize compound-dependent parameters like collision energy (CE) and declustering potential/cone voltage (DP/CV).[10] |
| Degradation of Standard | Tetracyclines are sensitive to pH, light, and redox conditions.[11] Prepare fresh stock and working solutions. Store solutions protected from light and at appropriate temperatures. |
| Poor Ionization | Tetracyclines ionize well in positive electrospray ionization (ESI+) mode.[12] Ensure the mobile phase composition is suitable for ESI+, typically acidic conditions using additives like formic acid.[13] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step |
| Chelation with Metal Ions | Tetracyclines can chelate with metal ions in the LC system (e.g., stainless steel components), leading to peak tailing.[14] The addition of a chelating agent like EDTA or oxalic acid to the mobile phase can improve peak shape.[11][13] |
| Secondary Interactions with Column | Use a column with a deactivated silica (B1680970) surface or a hybrid particle technology to minimize secondary interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of tetracyclines. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used and generally provides good peak shape.[7] |
| Column Overload | Inject a lower concentration of the standard to see if peak shape improves. |
Issue 3: Inconsistent Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix components co-eluting with this compound can cause ion suppression or enhancement.[15] To mitigate this, improve sample cleanup procedures or optimize chromatographic separation to move the analyte peak away from regions of significant matrix effects.[16] |
| Inaccurate Pipetting | Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls. |
| Variability in Sample Preparation | Ensure the sample preparation procedure is consistent across all samples. Stable isotope-labeled internal standards are designed to compensate for variability, but significant inconsistencies can still impact results.[2] |
Issue 4: Co-elution of Tetracycline and its Epimer
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Optimize the LC method to separate tetracycline from its 4-epimer. This can be achieved by adjusting the mobile phase gradient, flow rate, or column temperature. Using a high-resolution column can also improve separation.[8] |
| Sample pH | Control the pH of sample extracts to be outside the 2-6 range if epimerization during sample processing is a concern.[7] |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Direct Infusion and Precursor Ion Identification:
-
Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the m/z of the precursor ion, which is expected to be [M+H]⁺ at approximately 451.5.
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion in Q1.
-
Vary the collision energy (CE) over a range (e.g., 10-50 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.
-
-
Selection of Quantifier and Qualifier Ions:
-
Choose the most intense product ion as the quantifier.
-
Select a second, also abundant and specific, product ion as the qualifier.
-
-
Collision Energy Optimization:
-
Set up an MRM method with the selected precursor and product ions.
-
Perform multiple injections or use automated optimization software to analyze the this compound standard at a range of collision energies for each transition.
-
Plot the signal intensity against the collision energy for each transition and select the CE value that provides the maximum intensity.
-
-
Declustering Potential/Cone Voltage Optimization:
-
Using the optimized collision energies, vary the declustering potential or cone voltage over a suitable range.
-
Select the voltage that maximizes the signal intensity for the precursor ion.
-
Protocol 2: Example LC-MS/MS Method for Tetracycline Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate tetracycline from its epimer and other matrix components (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.[17]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
Data Presentation
Table 1: Example MRM Parameters for Tetracyclines (Note: These should be optimized for your specific instrument and this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Example | Declustering Potential (V) - Example |
| Tetracycline | 445.2 | 410.1 | 154.1 | 20 - 30 | 80 - 120 |
| This compound | ~451.5 | ~416.1 | ~154.1 | To be optimized | To be optimized |
Note: The product ion at m/z ~154.1 may not contain the deuterium labels and thus may have the same m/z as the unlabeled compound. This needs to be confirmed during product ion scanning.
Visualizations
Caption: Workflow for the optimization of MRM transitions for this compound.
Caption: Logical troubleshooting flow for common issues in this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. forensicrti.org [forensicrti.org]
- 7. fda.gov [fda.gov]
- 8. Quantitative analysis of oxytetracycline and its 4-epimer in calf tissues by high-performance liquid chromatography combined with positive electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. waters.com [waters.com]
- 11. unitedchem.com [unitedchem.com]
- 12. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. shimadzu.com [shimadzu.com]
Dealing with cross-contamination in tetracycline residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cross-contamination in tetracycline (B611298) residue analysis.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common sources of cross-contamination and carryover during tetracycline residue analysis.
Issue 1: Unexplained Tetracycline Peaks in Blank Injections
Q1: I am detecting tetracycline residues in my blank injections. What is the cause and how can I fix it?
A1: The presence of unexpected peaks in blank injections typically points to either system contamination or sample carryover. The first step is to distinguish between these two possibilities. Carryover is the residue from a previous, high-concentration sample appearing in a subsequent analysis, while contamination originates from a persistent source within your system or reagents.[1]
Experimental Protocol: Differentiating Contamination from Carryover
To determine the source of the unexpected peaks, perform the following diagnostic test:[1]
-
Pre-Blank Injection: Inject a blank solvent (e.g., your initial mobile phase) before any sample analysis. This injection should be free of the analyte.
-
High-Concentration Standard: Inject a high-concentration standard of the tetracycline you are analyzing.
-
Post-Blank Injections: Immediately following the high-concentration standard, inject a series of at least three consecutive post-blanks.
Analysis of Results:
-
Carryover: If the tetracycline peak is present in the first post-blank and its intensity diminishes with each subsequent blank injection, the issue is sample carryover.[1]
-
Contamination: If the peak is present at a relatively consistent level in all blanks, including the pre-blank, you are likely dealing with system or solvent contamination.[1][2]
The following workflow diagram illustrates the process of identifying the source of contamination.
Caption: Troubleshooting workflow for unexplained peaks.
Issue 2: Confirmed Sample Carryover
Q2: My diagnostic test confirms sample carryover. How do I identify the source and eliminate it?
A2: Once carryover is confirmed, you must systematically investigate the components of your LC-MS system. Common sources include the autosampler needle, injection valve, sample loop, and the chromatographic column itself.[3]
Systematic Troubleshooting Steps:
-
Optimize Wash Solvents and Methods:
-
Ensure your needle wash solvent is strong enough to solubilize tetracyclines effectively. A common strategy is to use a wash solvent with a higher percentage of organic solvent or a different pH than your mobile phase.[3][4] Consider a wash solution of 10:40:50 water:methanol (B129727):acetonitrile.[4]
-
Increase the volume and duration of the needle wash cycle in your method.[4]
-
-
Check the Injection System:
-
Evaluate the Column:
-
To determine if the column is the source, replace it with a union and re-run the carryover test. If the carryover disappears, the column is retaining the analyte.[1]
-
If the column is the issue, implement a more rigorous column flushing step at the end of your gradient, using a strong solvent to remove strongly retained compounds.[3][4]
-
-
Run Blank Injections Strategically:
-
After analyzing a sample with a high tetracycline concentration, run one or two blank injections to wash out any residual analyte before injecting the next sample.[3]
-
Issue 3: Confirmed System Contamination
Q3: My results point to persistent system contamination. What are the likely sources and how do I decontaminate my system?
A3: System contamination can be more challenging to resolve as the source can be elusive. Potential sources include contaminated mobile phases, solvents, glassware, or a contaminated MS ion source.[2][5]
Decontamination Protocol:
-
Mobile Phase and Solvents: Prepare fresh mobile phases and blank solutions using brand new, HPLC-grade or MS-grade solvents and reagents. If the contamination disappears, discard the old reagents.[2]
-
Glassware and Consumables: Use scrupulously clean glassware for all preparations.[5][6] It is advisable to have dedicated glassware for standards and sample extracts to prevent cross-contamination.[5] Replace vials, caps, and other consumables.
-
LC System Flush: If fresh solvents do not solve the problem, perform a systematic flush of the LC system. Disconnect the column and flush all lines with a series of strong solvents (e.g., isopropanol, followed by methanol, then acetonitrile, and finally your mobile phase).
-
MS Ion Source Cleaning: If the contamination persists, the MS ion source may be the source.
-
Disconnect the LC from the MS and directly infuse a clean mobile phase into the mass spectrometer. If the contaminating peak is still present, the ion source requires cleaning.[1]
-
Follow the manufacturer's protocol for cleaning the ion source components, which typically involves sonicating the metal parts in a sequence of solvents like 50:50 water/methanol, followed by pure methanol and isopropanol.[1]
-
Frequently Asked Questions (FAQs)
Q4: What are the common sources of tetracycline cross-contamination in a laboratory environment?
A4: Tetracyclines can be introduced into the analytical workflow from various sources. Environmental sources can include animal manure, wastewater, and soil, which can inadvertently contaminate samples or lab surfaces.[7][8] In the laboratory, production practices in feed mills have been identified as a source of contamination in feed samples.[9] It is crucial to maintain a clean working environment and use dedicated equipment where possible.[5]
Q5: What is an acceptable level of carryover in tetracycline residue analysis?
A5: For regulated bioanalytical methods, carryover in a blank injection immediately following the highest concentration standard should not exceed 20% of the signal from the lower limit of quantification (LLOQ).[1][10] To achieve a broad dynamic range (e.g., four orders of magnitude), the carryover often needs to be reduced to less than 0.002%.[10]
Q6: What are typical recovery rates for tetracycline residue analysis, and how can I improve them?
A6: Acceptable recovery rates generally fall within the 70-110% range.[11][12] Several studies report recovery values within this range for various matrices. To improve recovery, focus on optimizing your sample extraction and clean-up procedure. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are commonly used to remove matrix interferences and concentrate the analytes.[13][14] The choice of extraction buffer and SPE sorbent is critical and should be optimized for your specific matrix.[13][15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on tetracycline residue analysis.
Table 1: Recovery Rates of Tetracyclines in Various Matrices
| Tetracycline | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Oxytetracycline, Tetracycline, Chlortetracycline | Swine Muscle | SPE | > 77.8% | [13] |
| Oxytetracycline, Tetracycline, Chlortetracycline | Swine Kidney | SPE | > 65.1% | [13] |
| Tetracycline, Oxytetracycline | Milk | SPE | 74.16% - 85.36% | [12] |
| Oxytetracycline, Tetracycline | Beef Muscle | LC-ESI-MS/MS | 97.52% - 111.34% | [16] |
| 22 Antibiotics (including 7 tetracyclines) | Animal Foods | QuEChERS | 73.8% - 98.5% | [14] |
| Tetracyclines | Animal Feed | SPE | 79.70% - 98.8% | [15] |
Table 2: Limits of Quantification (LOQs) for Tetracyclines
| Tetracycline | Matrix | Analytical Method | LOQ (µg/kg) | Reference |
| Oxytetracycline, Tetracycline, Chlortetracycline | Swine Muscle | LC with Spectrofluorometric Detection | 50 | [13] |
| Oxytetracycline, Tetracycline, Chlortetracycline | Swine Kidney | LC with Spectrofluorometric Detection | 100 | [13] |
| 22 Antibiotics (including 7 tetracyclines) | Animal Foods | UPLC/MS/MS | 1.0 | [14] |
Experimental Protocols
Protocol: General Sample Preparation and LC-MS/MS Analysis for Tetracyclines in Animal Tissue
This protocol provides a general workflow for the extraction and analysis of tetracycline residues. It should be optimized and validated for your specific application and matrix.
Caption: General workflow for tetracycline residue analysis.
Methodology Details:
-
Extraction:
-
Homogenize a known weight of the tissue sample.
-
Add an extraction buffer, such as EDTA-McIlvaine buffer at pH 4.0, to the homogenized sample.[13][15] This acidic condition helps in the extraction of tetracyclines.
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge the sample to precipitate proteins and separate the liquid extract.[11]
-
-
Clean-up (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Oasis HLB or a C18 cartridge) according to the manufacturer's instructions.[12][13]
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the tetracyclines with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A common mobile phase consists of two solvents:
-
Gradient: Run a gradient elution starting with a high percentage of Solvent A and increasing the percentage of Solvent B to elute the tetracyclines.
-
Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor for specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. The Source and Distribution of Tetracycline Antibiotics in China: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contamination of Animal Feed with Undeclared Tetracyclines—Confirmatory Analysis by Liquid Chromatography–Mass Spectrometry after Microbiological Plate Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. ijcmas.com [ijcmas.com]
- 12. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
Method Validation for Tetracycline Analysis: A Comparison of LC-MS/MS with Tetracycline-d6 Internal Standard and HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of tetracycline (B611298): a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Tetracycline-d6), and a more traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. This guide is intended to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting supporting experimental data, detailed methodologies, and a clear visualization of the analytical workflow.
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of the two analytical methods, providing a clear comparison of their capabilities.
Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard for Tetracycline Analysis in Human Serum [1]
| Validation Parameter | Performance Data |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 86.1% - 109.0% |
| Precision (Intra- and Inter-assay) | < 12.0% |
| Limit of Quantitation (LOQ) | 0.01 - 0.2 ng/mL |
| Internal Standard | This compound |
| Sample Preparation | Protein Precipitation followed by Solid Phase Extraction (SPE) |
Table 2: Performance Characteristics of HPLC-UV Method for Tetracycline Analysis in Honey [2][3]
| Validation Parameter | Performance Data |
| Linearity Range | 0.09 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 75.9% - 92.5% |
| Precision (Coefficient of Variation) | < 16.6% |
| Limit of Detection (LOD) | < 0.03 µg/mL |
| Limit of Quantitation (LOQ) | < 0.09 µg/mL |
| Internal Standard | Not Used |
| Sample Preparation | Digestion with perchloric acid |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard for Tetracycline in Human Serum[1]
This protocol describes a sensitive and selective method for the quantification of tetracycline in human serum.
1. Sample Preparation:
-
To 200 µL of serum, add 10 µL of the internal standard working solution (this compound, 0.4 µg/mL).
-
Precipitate proteins by adding 190 µL of phosphoric acid.
-
Vortex the mixture and centrifuge.
-
Load 300 µL of the supernatant onto a solid-phase extraction (SPE) cartridge.
-
Wash the SPE cartridge twice with 150 µL of water.
-
Elute the analytes with 150 µL of 60% (v/v) acetonitrile.
-
Inject 2 µL of the eluate into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system
-
Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm)
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS System: AB Sciex Triple Quad™ 5500
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tetracycline: To be obtained from a specific validation report
-
This compound: To be obtained from a specific validation report
-
-
Source Temperature: 500°C
Alternative Method: HPLC-UV for Tetracycline in Honey[2][3]
This protocol outlines a more traditional method for tetracycline quantification.
1. Sample Preparation:
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 20 mL of 2% perchloric acid.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject 20 µL of the filtrate into the HPLC system.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity
-
Column: C18 column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01 M oxalic acid, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 355 nm
Mandatory Visualization
Caption: Experimental workflow for tetracycline analysis using LC-MS/MS with this compound.
Comparison and Conclusion
The use of an isotopically labeled internal standard like This compound in an LC-MS/MS method offers significant advantages in terms of accuracy and precision. The internal standard effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. As indicated in Table 1, this method achieves a very low limit of quantitation, making it ideal for detecting trace levels of tetracycline in complex biological matrices like human serum.
The HPLC-UV method, while being a more accessible and cost-effective technique, generally exhibits higher limits of detection and quantification compared to LC-MS/MS. The absence of an internal standard can also make it more susceptible to variations in sample matrix and extraction efficiency, potentially impacting accuracy and precision. However, for applications where high sensitivity is not a critical requirement and the sample matrix is less complex, such as in honey, the HPLC-UV method can provide adequate performance.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Tetracyclines (TCs) Residues in Honey with HPLC - UV | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
The Gold Standard in Tetracycline Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tetracycline (B611298) antibiotics, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. An ideal internal standard should closely mimic the physicochemical behavior of the analyte throughout the entire analytical process, from sample preparation to detection. This guide provides an objective comparison of Tetracycline-d6, a deuterated internal standard, with other commonly used tetracycline internal standards, supported by experimental data to aid in the selection of the most suitable standard for your analytical needs.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] In this compound, six hydrogen atoms are replaced with deuterium. This modification results in a molecule that is chemically identical to tetracycline but has a different mass, allowing it to be distinguished by a mass spectrometer while exhibiting nearly identical behavior to the analyte during extraction, chromatography, and ionization.[1][2] This co-elution and co-ionization behavior is crucial for accurately compensating for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more robust and reliable quantitative results.[1]
Structural analogs, such as Demeclocycline, are another class of internal standards used in tetracycline analysis. While structurally similar, they possess different physicochemical properties, which can lead to variations in chromatographic retention and ionization efficiency compared to the analyte.[3] These differences may result in less accurate and precise quantification, particularly in complex matrices where significant matrix effects are prevalent.
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the performance of this compound and Demeclocycline as internal standards in the quantitative analysis of tetracyclines from various studies. The data highlights key performance parameters such as accuracy, precision (expressed as Relative Standard Deviation, %RSD), and recovery.
| Internal Standard | Analyte(s) | Matrix | Concentration Levels | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation(s) |
| This compound | Tetracycline | Human Serum | 1 ng/mL, 20 ng/mL, 40 ng/mL | 86.1 - 109.0 | Intra-day: 3.70 - 11.5Inter-day: 5.18 - 10.3 | Not Reported | [4] |
| Demeclocycline | Doxycycline | Human Plasma | 0.055 - 7.612 µg/mL | 96.0 - 106.5 | Intra-day: 2.4 - 16.8Inter-day: 4.4 - 14.8 | 95.5 | [5] |
| Demeclocycline | Oxytetracycline, Tetracycline, Chlortetracycline, Doxycycline | Animal Feed | 400 - 1200 µg/kg | Not Reported | Repeatability: < 17Reproducibility: < 23 | Not Reported | [6] |
| Demeclocycline | Oxytetracycline | Bull Plasma, Seminal Plasma, Urine | Quality Control Levels | Bias within ±15% | < 10 | Consistent and comparable to analyte | [7] |
Note: The data presented is compiled from different studies and should be interpreted in the context of the specific experimental conditions of each study. A direct head-to-head comparison in the same matrix and concentration range would provide a more definitive assessment. However, the available data suggests that both this compound and Demeclocycline can provide acceptable performance, with the deuterated standard generally expected to offer superior correction for matrix effects due to its closer physicochemical similarity to the analyte.[1]
Experimental Protocols
Below is a representative experimental protocol for the analysis of tetracyclines in a biological matrix using an internal standard, based on methodologies described in the cited literature.
1. Sample Preparation (Human Serum)
-
To 200 µL of a serum sample, add 190 µL of phosphoric acid and 10 µL of the internal standard working solution (containing this compound).[4]
-
Vortex the mixture to precipitate proteins.[4]
-
Perform solid-phase extraction (SPE) for cleanup and concentration.[4]
2. Sample Preparation (Animal Feed)
-
Weigh 2 g of the ground feed sample.
-
Add 8 mL of McIlvaine buffer, 300 µL of trichloroacetic acid, and 100 µL of the internal standard working solution (containing Demeclocycline).[6]
-
Shake the mixture for 30 minutes in the dark.[6]
-
Centrifuge and collect the supernatant for analysis.[6]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of tetracyclines using an internal standard.
Caption: Workflow for tetracycline quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Showdown: Tetracycline-d6 as an Internal Standard in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes in complex biological matrices is paramount. The choice of a suitable internal standard is a critical determinant of success in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive performance evaluation of Tetracycline-d6, a deuterated analog, as an internal standard for the analysis of tetracycline (B611298) in various sample matrices, including plasma, urine, and tissue. We will delve into its performance characteristics and compare it with a commonly used structural analog internal standard, demeclocycline (B601452), supported by experimental data from published studies.
This compound is a stable isotope-labeled (SIL) internal standard, widely regarded as the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte of interest, tetracycline, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.
Performance in Human Plasma/Serum
In the analysis of tetracycline in human serum, a validated LC-MS/MS method utilizing this compound as an internal standard demonstrated excellent performance. The method exhibited a linear range of 0.5–50 ng/mL.[1] The precision of the assay, a measure of the closeness of repeated measurements, was found to be less than 12.0% for both intra- and inter-assay variability.[1] Accuracy, which reflects the closeness of a measured value to a known true value, ranged from 86.1% to 109.0%.[1] Crucially, no significant matrix effect was observed, indicating that other components in the serum did not interfere with the ionization of the analyte or the internal standard, a testament to the effectiveness of this compound in this matrix.[1]
Comparative Performance with a Structural Analog: Demeclocycline
To provide a comprehensive evaluation, we compare the performance of this compound with demeclocycline, a structural analog often employed as an internal standard for tetracycline analysis. A study on the determination of oxytetracycline (B609801) (a closely related tetracycline) in bull plasma, seminal plasma, and urine provides valuable comparative data for a structural analog.
| Performance Parameter | This compound (in Human Serum) | Demeclocycline (in Bull Plasma) | Demeclocycline (in Bull Seminal Plasma) | Demeclocycline (in Bull Urine) |
| Linearity (Range) | 0.5–50 ng/mL | 0.02–10 µg/mL | 0.2–100 µg/mL | 2–1000 µg/mL |
| Accuracy (% Bias) | 86.1% to 109.0% | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 12.0% | < 10% | < 10% | < 10% |
| Recovery | Not explicitly stated | 84% | 87% | 99% |
| Matrix Effect | No significant effect observed | Internal standard normalized ME <15% | Internal standard normalized ME <15% | Internal standard normalized ME <15% (one exception at 17%) |
Table 1: Performance Comparison of this compound and Demeclocycline in Plasma/Seminal Plasma and Urine.[1][2]
As the table illustrates, both internal standards perform well within their validated methods. However, the key advantage of a SIL internal standard like this compound lies in its ability to more closely mimic the analyte's behavior, which is particularly crucial in complex and variable matrices. While demeclocycline shows good performance, the potential for differential matrix effects and extraction efficiencies between the analyte and a structural analog is higher.
Performance in Other Matrices: Tissue
While specific quantitative data for the performance of this compound in tissue from the searched articles is limited, several validated LC-MS/MS methods for the determination of tetracyclines in animal tissues (e.g., shrimp, porcine muscle) have been developed.[3][4][5][6] These methods often employ a structural analog internal standard and demonstrate good recovery and precision. For instance, a method for determining tetracyclines in shrimp samples reported recoveries between 80% and 101%. In porcine tissues, recoveries for tetracyclines were in the range of 62% to 120%.[6] Given the superior ability of SIL internal standards to compensate for matrix variability, it is expected that this compound would exhibit at least comparable, if not better, performance in tissue matrices.
Experimental Protocols
A summary of a typical experimental protocol for the analysis of tetracycline in a biological matrix using LC-MS/MS with this compound as an internal standard is provided below.
Sample Preparation (Human Serum) [1]
-
Protein Precipitation: To 100 µL of serum, add a precipitating agent (e.g., acetonitrile) to remove proteins.
-
Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge (e.g., Oasis HLB) for further cleanup and concentration of the analyte and internal standard.
-
Elution: Elute the analytes from the SPE cartridge with an appropriate solvent.
-
Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
-
LC Column: A C18 reversed-phase column is commonly used for the separation of tetracyclines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing an acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both tetracycline and this compound.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logic behind using an internal standard.
Caption: Experimental workflow for tetracycline analysis.
Caption: Logic of using an internal standard.
Conclusion
This compound stands out as a robust and reliable internal standard for the quantitative analysis of tetracycline in diverse and complex biological matrices. Its stable isotope-labeled nature ensures that it closely tracks the analyte through the entire analytical process, effectively compensating for variations and leading to high accuracy and precision. While structural analogs like demeclocycline can provide acceptable performance, the use of this compound is highly recommended to minimize the risk of inaccurate results arising from differential matrix effects and extraction efficiencies, particularly in regulated bioanalysis and studies requiring the highest level of data quality.
References
- 1. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: Isotope Dilution with Tetracycline-d6 versus Alternative Quantification Methods for Tetracycline Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in tetracycline (B611298) quantification, the choice of analytical methodology is paramount. This comprehensive guide provides a detailed comparison of the gold-standard isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Tetracycline-d6 against a range of alternative techniques. Backed by experimental data, this guide will illuminate the strengths and weaknesses of each approach, empowering you to select the most appropriate method for your research needs.
The accurate quantification of tetracycline, a broad-spectrum antibiotic, is critical in various fields, from ensuring food safety to pharmacokinetic studies in drug development. Isotope dilution mass spectrometry (IDMS) is widely regarded as a primary reference method due to its potential for high accuracy and precision. This is achieved by the use of a stable isotope-labeled internal standard, such as this compound, which closely mimics the analyte's behavior throughout sample preparation and analysis, thereby correcting for matrix effects and procedural losses.
However, a variety of other analytical techniques are also employed for tetracycline determination, each with its own set of advantages and limitations. These include LC-MS/MS without isotope dilution, high-performance liquid chromatography with diode-array detection (HPLC-DAD) or fluorescence detection (HPLC-FLD), and spectrophotometric methods. This guide will delve into the performance characteristics of these methods, providing a clear and data-driven comparison.
Performance Under the Microscope: A Quantitative Comparison
The following tables summarize the key performance metrics for the different analytical methods used for tetracycline quantification. The data has been compiled from various scientific studies to provide a comprehensive overview.
Table 1: Performance Characteristics of Isotope Dilution LC-MS/MS with this compound
| Parameter | Performance Metric | Matrix |
| Accuracy | 97.7% - 102.6%[1][2] | Chicken Meat |
| Precision (RSD) | < 4% (intra-day and inter-day)[1][2] | Chicken Meat |
| Limit of Quantitation (LOQ) | < 0.2 µg/kg[1][2] | Chicken Meat |
| Limit of Detection (LOD) | Not explicitly stated, but method is highly sensitive[1][2] | Chicken Meat |
| Recovery | Not typically reported as losses are corrected by the internal standard | - |
Table 2: Performance Characteristics of Alternative Analytical Methods
| Method | Parameter | Performance Metric | Matrix |
| LC-MS/MS (without Isotope Dilution) | Recovery | 91.8% - 103.6% | Muscle |
| Decision Limit (CCα) | 109.0 - 119.8 µg/kg | Muscle | |
| Detection Capability (CCβ) | 122.2 - 137.6 µg/kg | Muscle | |
| HPLC-DAD | Recovery | 72.2% - 101.8% | Medicated Feed |
| LOD | 4.2 - 10.7 mg/kg | Medicated Feed | |
| HPLC-FLD | Recovery | > 80% | Honey |
| LOD | 0.29 - 4.69 µg/kg | Honey | |
| LOQ | 0.96 - 15.62 µg/kg | Honey | |
| Spectrophotometry | Accuracy (Recovery) | 100 ± 0.85% | Pharmaceutical Preparations |
| Precision (RSD) | < 2% | Pharmaceutical Preparations | |
| Linear Range | 2 - 24 µg/mL | - |
The Workflow Advantage: Isotope Dilution LC-MS/MS
The enhanced accuracy and precision of the isotope dilution method stem from its unique workflow, which effectively mitigates errors introduced during sample processing. The following diagram illustrates a typical experimental workflow for the analysis of tetracycline in a complex matrix, such as food, using this compound as an internal standard.
Delving into the Details: Experimental Protocols
A thorough understanding of the experimental procedures is crucial for evaluating and implementing any analytical method. Below are detailed protocols for the key methods discussed.
Isotope Dilution LC-MS/MS Method for Tetracycline in Chicken Meat
This protocol is based on a validated method for the accurate determination of four tetracycline residues in chicken meat[1][2].
1. Sample Preparation:
-
Homogenization: Weigh 2.0 g of homogenized chicken muscle tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of 0.1 M EDTA-McIlvaine buffer (pH 4.0). Vortex for 10 minutes.
-
Protein Precipitation: Add 5 mL of trichloroacetic acid (20% w/v) and vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the tetracyclines with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient program to separate the tetracyclines.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both tetracycline and this compound.
-
Alternative Method 1: HPLC-DAD for Tetracycline in Medicated Feed
1. Sample Preparation:
-
Extraction: Weigh 5 g of ground feed sample into a 50 mL centrifuge tube. Add 20 mL of 0.01 M citric buffer and acetonitrile (B52724) (pH 3.0). Shake vigorously for 15 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
2. HPLC-DAD Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.01 M oxalic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector set at the maximum absorption wavelength for tetracycline (around 360 nm).
-
Injection Volume: 20 µL.
Alternative Method 2: Spectrophotometric Determination of Tetracycline
This method is suitable for the analysis of pharmaceutical preparations.
1. Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical preparation equivalent to a known amount of tetracycline.
-
Dissolve the sample in a suitable solvent (e.g., distilled water or dilute acid) and dilute to a known volume to achieve a concentration within the linear range of the assay.
2. Spectrophotometric Analysis:
-
Reagent: Prepare a color-forming reagent (e.g., Folin-Ciocalteu reagent in an alkaline medium).
-
Reaction: Mix a specific volume of the sample solution with the reagent and allow the color to develop for a set period.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption against a reagent blank using a UV-Vis spectrophotometer.
-
Quantification: Determine the concentration of tetracycline from a calibration curve prepared using standard solutions.
Conclusion: Choosing the Right Tool for the Job
The choice of an analytical method for tetracycline quantification should be guided by the specific requirements of the study.
-
For the highest level of accuracy and precision, especially in complex matrices like food and biological samples, the isotope dilution LC-MS/MS method with this compound is the undisputed champion. Its ability to correct for matrix effects and procedural losses makes it the gold standard for reference measurements and regulatory compliance.
-
LC-MS/MS without isotope dilution offers a good balance of sensitivity and selectivity and can be a suitable alternative when the highest accuracy is not the primary concern or when a stable isotope-labeled internal standard is unavailable.
-
HPLC-DAD and HPLC-FLD are robust and cost-effective techniques that are well-suited for quality control applications where the sample matrix is relatively clean and the required sensitivity is within the capabilities of the detectors.
-
Spectrophotometric methods are the simplest and most accessible, making them useful for rapid screening or for the analysis of pharmaceutical formulations with high concentrations of the active ingredient. However, they are prone to interferences and lack the specificity of chromatographic methods.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on the most appropriate method to achieve reliable and accurate tetracycline quantification in their specific application.
References
Performance Under Pressure: A Comparative Guide to Tetracycline-d6 Calibration Curves
For researchers, scientists, and drug development professionals relying on precise quantification of tetracycline (B611298), the performance of the deuterated internal standard, Tetracycline-d6, is paramount. This guide provides a comparative overview of linearity and limits of detection for this compound calibration curves as reported in various scientific studies. The data presented herein is essential for selecting appropriate analytical methodologies and ensuring the accuracy and reliability of quantitative analyses.
Quantitative Performance Overview
The linearity and sensitivity of an analytical method are critical performance metrics. The following table summarizes these parameters for methods utilizing tetracycline and its deuterated internal standard across different matrices and analytical platforms.
| Matrix | Analytical Method | Linear Range | R² (Coefficient of Determination) | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Reference |
| Human Serum | LC-MS/MS | 0.5–50 ng/mL | > 0.99 | - | 0.01–0.2 ng/mL | [1] |
| Water | SPE-UPLC-MS/MS | 0.2–100 µg/L | 0.9959–0.9996 | 0.01–0.15 ng/L | 0.03–0.50 ng/L | [2][3] |
| Honey | UPLC-MS/MS | - | > 0.99 | - | - | [4][5] |
| Honey | LC-MS/MS | 1.0–200 ppb | > 0.998 | - | In accordance with MRL | [6] |
| Shrimp | LC-ESI-MS/MS | 100–10,000 ng/g | > 0.9980 | 22 ng/g (Tetracycline) | - | [7] |
| Poultry Tissue | HPLC-DAD | 100.0–300.0 ppb | 0.999066 | 0.451 ppb | 1.502 ppb | [8] |
| Pharmaceutical Preparations | Spectrophotometry | 0.2–4.5 µg/mL | 0.9985 | 0.0043 µg/mL | 0.0142 µg/mL | [9] |
Experimental Workflows and Methodologies
The successful generation of reliable calibration curve data is intrinsically linked to the experimental protocol employed. Below are representative methodologies extracted from the referenced studies, providing a blueprint for establishing robust analytical procedures.
Typical Experimental Workflow for Tetracycline Analysis
A generalized workflow for the quantification of tetracyclines in biological and environmental matrices using an internal standard like this compound is depicted below. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical workflow for quantitative analysis of tetracycline using an internal standard.
Detailed Experimental Protocols
Method 1: Analysis in Human Serum by LC-MS/MS[1]
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) for cleanup.
-
Internal Standard: A working solution of this compound was prepared at a concentration of 0.4 µg/mL.
-
Chromatography: Separation was achieved using a CORTECS T3 column (100 x 2.1 mm, 2.7 µm) with gradient elution over a runtime of 8.0 minutes.
-
Mass Spectrometry: Detection was performed on a triple quadrupole tandem mass spectrometer operating in positive ion scan mode with scheduled multiple reaction monitoring (sMRM).
-
Calibration Curve: Constructed over a concentration range of 0.5–50 ng/mL using a linear regression with a weighting factor of 1/x².
Method 2: Analysis in Water by SPE-UPLC-MS/MS[2][3]
-
Sample Preparation: 1.0 L water samples with 0.5 g/L Na2EDTA (pH 3.0) were extracted and enriched using a CNW HLB solid-phase extraction cartridge. Elution was performed with 4 mL of acetone:methanol (1:1, v/v).[2][3]
-
Internal Standards: Four isotope-labeled internal standards for tetracyclines were used to correct for matrix effects.
-
Chromatography: Ultra-performance liquid chromatography was employed for separation.
-
Mass Spectrometry: Tandem mass spectrometry was used for detection.
-
Calibration Curve: Established with concentrations ranging from 0.2 to 100 µg/L.
Method 3: Analysis in Honey by LC-MS/MS[6]
-
Sample Preparation: Analytes were extracted from honey using an EDTA-McIlvaine buffer via shaking and ultra-sonication, followed by cleanup with a C18 cartridge.
-
Chromatography: Liquid chromatography was used for separation.
-
Mass Spectrometry: Detection was carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calibration Curve: The linear range was established between 1.0 to 200 ppb.
Conclusion
The presented data demonstrates that methods incorporating this compound as an internal standard can achieve excellent linearity and low limits of detection across a variety of complex matrices. The choice of sample preparation technique and LC-MS/MS parameters is crucial for optimizing method performance. Researchers and drug development professionals can use this comparative guide to inform their analytical method development and validation, ultimately leading to more accurate and reliable quantification of tetracycline.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Tetracycline Analysis: A Comparative Guide to Internal Standards Featuring Tetracycline-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tetracycline-d6 as an internal standard in the quantitative analysis of tetracycline (B611298) antibiotics. The information presented is based on a comprehensive review of published experimental data, offering a valuable resource for method development, validation, and inter-laboratory studies.
The accurate quantification of tetracycline residues in various matrices, including food products, environmental samples, and biological fluids, is crucial for ensuring food safety, monitoring environmental contamination, and in pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach in mass spectrometry-based methods to compensate for matrix effects and variations during sample preparation and analysis, ultimately leading to more accurate and precise results.
Comparative Performance of Internal Standards
While direct inter-laboratory studies exclusively comparing this compound with a wide range of other internal standards are not extensively published, a compilation of data from various validation studies allows for a robust comparative assessment. The following tables summarize the performance characteristics of this compound and other commonly used internal standards for tetracycline analysis.
Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS Methods
| Parameter | Matrix | Performance Metric | Reference |
| Linearity | |||
| Range | Human Serum | 0.5 - 50 ng/mL | [1] |
| Correlation Coefficient (r²) | Human Serum | > 0.99 | [1] |
| Precision (CV%) | |||
| Intra-assay | Human Serum | < 12.0% | [1] |
| Inter-assay | Human Serum | < 12.0% | [1] |
| Accuracy (Bias%) | |||
| Range | Human Serum | 86.1% to 109.0% | [1] |
| Recovery | |||
| Environmental Water | 70% - 118% | [2] | |
| Matrix Effect | |||
| Environmental Water | Significantly minimized with IS | [2] |
Table 2: Performance Characteristics of Alternative Internal Standards for Tetracycline Analysis
| Internal Standard | Parameter | Matrix | Performance Metric | Reference |
| Demeclocycline | Linearity | |||
| Range | Human Plasma | 0.055 - 7.612 µg/mL | [3] | |
| Correlation Coefficient (r²) | Human Plasma | > 0.9961 | [3] | |
| Recovery | Human Plasma | 99.54% | [3] | |
| Bull Plasma | 84% | [4] | ||
| Seminal Plasma | 87% | [4] | ||
| Urine | 99% | [4] | ||
| Precision (RSD%) | Human Plasma | < 14.83% | [3] | |
| Methacycline | Recovery | Shrimp Tissue | 88.6% to 106% | [5] |
| Precision (RSDr) | Shrimp Tissue | 0.9% - 10.2% | [5] | |
| Oxytetracycline-d7 | Recovery | Milk | 95.5% - 102.3% | |
| Precision (RSDwr) | Milk | 3.6% - 7.8% |
Note: The performance of internal standards can be method and matrix-dependent. The data presented here are for comparative purposes and are extracted from different studies.
Experimental Protocols
A detailed experimental protocol for the analysis of tetracyclines using this compound as an internal standard is crucial for reproducibility. Below is a representative methodology based on published literature.
Representative Experimental Protocol for Tetracycline Analysis in Human Serum using LC-MS/MS[1]
1. Sample Preparation:
-
To 200 µL of serum sample, add 10 µL of the internal standard mixture solution (containing this compound at 0.4 µg/mL).
-
Add 190 µL of phosphoric acid for protein precipitation.
-
Vortex the mixture and then centrifuge.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Waters CORTECS T3 column (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for tetracycline and this compound would be monitored.
-
Visualizing Method Validation and Internal Standard Selection
To further clarify the processes involved in inter-laboratory validation and the rationale behind selecting an appropriate internal standard, the following diagrams are provided.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Tetracycline-d6 and ¹³C-Labeled Tetracycline as Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reproducible results. This guide provides a comprehensive comparison of two commonly used isotopically labeled forms of tetracycline (B611298): Tetracycline-d6 and ¹³C-labeled tetracycline. The choice between these two can significantly impact assay performance, and this document aims to provide an objective, data-driven analysis to inform the selection process for researchers in drug metabolism, pharmacokinetics (DMPK), and residue analysis.
Executive Summary: The ¹³C Advantage
While both this compound and ¹³C-labeled tetracycline serve to mimic the behavior of unlabeled tetracycline during analysis, a growing body of scientific evidence and established principles of isotope dilution mass spectrometry point to the superior performance of ¹³C-labeled internal standards. The primary advantages of ¹³C-labeling lie in its greater isotopic stability and the negligible impact on the molecule's physicochemical properties, leading to near-perfect co-elution with the analyte. Deuterium-labeled standards, while often more readily available, can introduce analytical challenges such as chromatographic shifts and the potential for back-exchange of deuterium (B1214612) atoms, which can compromise data integrity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance parameters of this compound versus ¹³C-labeled tetracycline as internal standards in a hypothetical LC-MS/MS bioanalytical method. The data for this compound is based on published validation studies, while the data for ¹³C-labeled tetracycline is projected based on the established superior performance of ¹³C-labeled standards for other compounds.
| Performance Parameter | This compound | ¹³C-Labeled Tetracycline (Projected) | Rationale for ¹³C-Superiority |
| Chromatographic Co-elution with Analyte | Exhibits a slight retention time shift, eluting slightly earlier than unlabeled tetracycline. | Co-elutes perfectly with unlabeled tetracycline. | The larger mass difference between deuterium and protium (B1232500) can alter the molecule's polarity and interaction with the stationary phase. The mass difference between ¹³C and ¹²C is smaller and has a negligible effect on chromatographic behavior. |
| Isotopic Stability | Generally stable, but potential for back-exchange of deuterium atoms with protons from the solvent, especially under certain pH or matrix conditions. | Highly stable with no risk of isotopic exchange. | The carbon-carbon bonds of the tetracycline backbone are not susceptible to exchange under typical analytical conditions. |
| Accuracy (% Bias) | 88.0% - 110.0% | 95.0% - 105.0% | Perfect co-elution ensures that the internal standard experiences the same matrix effects as the analyte, leading to more accurate correction. |
| Precision (%RSD) | < 15% | < 10% | Consistent co-elution and stable isotopic signal result in lower variability between replicate measurements. |
| Matrix Effect | May not fully compensate for matrix effects due to chromatographic separation from the analyte. | Effectively compensates for matrix effects. | Identical chromatographic behavior ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement. |
Experimental Protocols
Sample Preparation: Extraction of Tetracycline from Plasma
This protocol describes a typical solid-phase extraction (SPE) procedure for isolating tetracycline from a biological matrix.
Materials:
-
Human plasma samples
-
This compound or ¹³C-labeled tetracycline internal standard spiking solution (1 µg/mL in methanol)
-
4% Phosphoric acid in water
-
Oasis HLB µElution Plate
-
Water
-
60% Acetonitrile in water
Procedure:
-
To 200 µL of plasma, add 10 µL of the internal standard spiking solution.
-
Add 190 µL of 4% phosphoric acid solution and vortex to mix.
-
Load the entire sample onto the Oasis HLB µElution Plate, which has been pre-conditioned with methanol and water.
-
Wash the plate with 2 x 100 µL of water.
-
Elute the tetracycline and internal standard with 150 µL of 60% acetonitrile.
-
Inject 2 µL of the eluate into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
Shimadzu Nexera XR Prominence liquid chromatograph or equivalent
-
SCIEX 5500 Triple Quadrupole mass spectrometer or equivalent
LC Conditions:
-
Column: CORTECS T3 (2.7 µm, 100 mm x 2.1 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 400 µL/min
-
Gradient:
-
0-5 min: 5% to 60% B
-
5-5.5 min: 60% to 90% B
-
5.5-6.5 min: Hold at 90% B
-
6.5-8 min: Re-equilibrate at 5% B
-
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tetracycline: 445.2 → 410.2
-
This compound: 451.2 → 416.2
-
¹³C-Labeled Tetracycline (e.g., ¹³C₆): 451.2 → 416.2
-
-
Dwell Time: 100 ms
-
IonSpray Voltage: 5500 V
-
Source Temperature: 500°C
Mandatory Visualizations
Caption: Experimental workflow for tetracycline quantification in plasma.
Caption: Rationale for preferring ¹³C-labeled internal standards.
Isotopic Labeling and Its Impact on Chromatographic Retention Time: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of analytical techniques is paramount. When employing isotopically labeled compounds, particularly in quantitative assays, it is crucial to recognize that the substitution of an atom with its isotope can lead to shifts in chromatographic retention time. This phenomenon, known as the Chromatographic Isotope Effect (CIE), can have significant implications for data accuracy and interpretation. This guide provides an objective comparison of the effects of isotopic labeling on retention time across various chromatographic techniques, supported by experimental data and detailed protocols.
The most pronounced and commonly observed CIE is the Deuterium (B1214612) Isotope Effect (DIE), where compounds labeled with deuterium (²H or D) exhibit different retention times compared to their protium (B1232500) (¹H) counterparts.[1] This effect stems from the subtle yet significant differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond, leading to altered intermolecular interactions with the stationary phase in a chromatographic system.[2] In contrast, labeling with heavier isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O) generally results in a negligible or nonexistent chromatographic isotope effect.[3][4]
Comparative Analysis of Isotopic Effects on Retention Time
The magnitude and direction of the retention time shift due to isotopic labeling are highly dependent on the type of isotope, the number and position of the isotopic labels, and the chromatographic conditions employed.
Deuterium Isotope Effect (DIE)
Deuterium labeling can lead to noticeable shifts in retention time, which can be a critical consideration in quantitative analyses, especially when using a deuterated internal standard.
-
Reversed-Phase Chromatography (RPC): In RPC, which separates molecules based on hydrophobicity, deuterated compounds typically elute earlier than their non-deuterated analogs.[1] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[1]
-
Gas Chromatography (GC): Similar to RPC, in gas chromatography, deuterated compounds often elute earlier than their protiated counterparts.[3][5] This is often referred to as the "inverse isotope effect."[6] The primary reason for this is the difference in vapor pressure between the isotopologues.[6]
-
Normal-Phase Chromatography (NPC): In contrast to RPC and GC, deuterated compounds in normal-phase chromatography may elute later than their non-labeled counterparts.[1] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.
Heavy Atom Isotope Effects (¹³C, ¹⁵N, ¹⁸O)
For heavier isotopes, the change in mass is proportionally smaller, and the differences in bond lengths and strengths are less significant compared to deuterium. Consequently, the effect on chromatographic retention time is minimal.
-
Liquid Chromatography (LC) and Gas Chromatography (GC): Analytes labeled with ¹³C, ¹⁵N, or ¹⁸O generally have almost identical retention times to their unlabeled counterparts.[3][4] This makes them ideal for use as internal standards in quantitative mass spectrometry-based assays, as they co-elute with the analyte of interest, minimizing the risk of differential matrix effects.[7][8]
Quantitative Data Summary
The following table summarizes the observed retention time shifts for various compounds upon isotopic labeling across different chromatographic techniques.
| Compound | Isotopic Label | Chromatography Method | Retention Time (Unlabeled) | Retention Time (Labeled) | Retention Time Shift (ΔtR) | Reference |
| Metformin | d₆ | GC-MS | 3.60 min | 3.57 min | -0.03 min | [3] |
| Acrolein-DNPH | d₃ | RP-HPLC | Not specified | Elutes earlier | Significant | [7] |
| 4-Hydroxy-2-nonenal-DNPH | d₃ | RP-HPLC | Not specified | Elutes earlier | Significant | [7] |
| Various Peptides | Deuterium (dimethyl labeling) | UPLC | Not specified | Elutes earlier | ~3 s | [9] |
| Toluene | d₅ | GC | Not specified | Elutes earlier | Baseline separated | [6] |
| Octane | d₁₈ | GC | Not specified | Elutes earlier | Baseline separated | [6] |
| Ethylbenzene | d₁₀ | GC | Not specified | Elutes earlier | Baseline separated | [6] |
| Acrolein-DNPH | ¹³C₆ | RP-HPLC | Not specified | Co-elutes | Negligible | [7] |
| 4-Hydroxy-2-nonenal-DNPH | ¹⁵N₂ | RP-HPLC | Not specified | Co-elutes | Negligible | [7] |
| Various Peptides | ¹³C, ¹⁵N | LC | Not specified | Co-elutes | Negligible | [10] |
Experimental Protocols
Below is a generalized experimental protocol for assessing the effect of isotopic labeling on chromatographic retention time.
Objective
To determine the retention time difference between an unlabeled compound and its isotopically labeled analog under specific chromatographic conditions.
Materials
-
Unlabeled analytical standard of the compound of interest.
-
Isotopically labeled (e.g., deuterated, ¹³C-labeled) analytical standard of the compound of interest.
-
High-purity solvents for mobile phase preparation (e.g., HPLC-grade acetonitrile, methanol, water).
-
Appropriate chromatographic column (e.g., C18 for RPC, silica (B1680970) for NPC, specific capillary column for GC).
-
Chromatography system (e.g., HPLC, UPLC, GC) coupled with a suitable detector (e.g., UV, MS).
Methodology
-
Standard Preparation: Prepare individual stock solutions of the unlabeled and labeled standards in a suitable solvent. From these, prepare a mixture containing both the unlabeled and labeled compounds at a known concentration ratio (e.g., 1:1).
-
Chromatographic Conditions:
-
Liquid Chromatography (LC):
-
Mobile Phase: Define the mobile phase composition (e.g., isocratic or gradient elution).
-
Flow Rate: Set a constant flow rate (e.g., 0.5 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C).
-
Injection Volume: Inject a fixed volume of the standard mixture (e.g., 5 µL).
-
-
Gas Chromatography (GC):
-
Carrier Gas: Use an inert carrier gas (e.g., helium, nitrogen) at a constant flow rate or pressure.
-
Temperature Program: Define the initial oven temperature, ramp rate, and final temperature.
-
Injector Temperature: Set an appropriate injector temperature to ensure complete vaporization.
-
Injection Volume: Inject a small volume of the sample (e.g., 1 µL).
-
-
-
Data Acquisition: Acquire chromatograms for the mixed standard solution. If using a mass spectrometer, monitor the specific mass-to-charge ratios (m/z) for both the unlabeled and labeled compounds.
-
Data Analysis:
-
Determine the retention times for the unlabeled (t_R(unlabeled)) and labeled (t_R(labeled)) compounds from the chromatogram.
-
Calculate the retention time shift (ΔtR) as: ΔtR = t_R(labeled) - t_R(unlabeled).
-
For a more normalized comparison, the retention time shift can be expressed as a percentage of the peak width at half maximum (%PWH M).
-
Visualizing the Process and Influencing Factors
To better understand the workflow and the factors at play, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 6. gcms.cz [gcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Comparative Guide to Internal Standards in Residue Analysis
For researchers, scientists, and drug development professionals engaged in residue analysis, the selection and proper use of internal standards are critical for ensuring data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of the regulatory guidelines from major international bodies, including the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the European Union's SANTE guidelines, for the use of internal standards. It delves into the performance characteristics of different types of internal standards, supported by experimental data and detailed protocols to aid in method development and validation.
The primary role of an internal standard (IS) in quantitative analysis is to compensate for the inherent variability in sample preparation and analytical instrumentation.[1] By adding a known concentration of a compound that behaves similarly to the analyte of interest to all samples, calibration standards, and quality controls, analysts can significantly improve the precision and accuracy of their results.[2] Regulatory bodies worldwide have established comprehensive guidelines to ensure the appropriate selection, validation, and implementation of internal standards in residue analysis.
The Gold Standard vs. The Practical Alternative: A Performance Showdown
The two main types of internal standards employed in residue analysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs.[1] SIL internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to co-elution and similar behavior during extraction and ionization.[3][4] Structural analogs, while a viable alternative when SIL standards are unavailable or cost-prohibitive, may exhibit different extraction efficiencies and chromatographic behavior.[4]
The choice of internal standard has a direct impact on the performance of the analytical method. The following table summarizes a comparison of key performance parameters based on experimental data.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Typical Acceptance Criteria (FDA/EMA/SANTE) |
| Accuracy (% Bias) | Consistently < 5% | Can vary, typically 5-15% | ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision (%RSD) | Typically < 10% | Can be higher, up to 20% | ≤15% (≤20% at the Lower Limit of Quantification) |
| Matrix Effects | Effectively compensates for ion suppression/enhancement | Compensation can be variable and incomplete | The matrix factor should be consistent, with a coefficient of variation ≤15% |
| Recovery | Closely tracks analyte recovery | May differ significantly from analyte recovery | While no specific value is mandated, recovery should be consistent and reproducible |
Key Experimental Protocols for Internal Standard Validation
Thorough validation of the analytical method, including the performance of the internal standard, is a mandatory requirement from all major regulatory bodies. The following are detailed protocols for key experiments to assess the suitability of an internal standard.
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[5]
Protocol:
-
Analyze a minimum of six independent sources of blank matrix (e.g., plasma, tissue, food commodity).
-
Analyze a blank matrix sample spiked only with the internal standard (zero sample).
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the blank matrix should be ≤ 20% of the response of the LLOQ sample. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.[6]
Matrix Effect
Objective: To evaluate the potential for ion suppression or enhancement of the analyte and internal standard signals by co-eluting matrix components.[7]
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the final extract is spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculation of Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculation of IS-Normalized Matrix Factor: This is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[6]
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter among a series of measurements (precision).[8]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank matrix with known amounts of the analyte.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculation: Determine the concentration of the analyte in each QC sample using the calibration curve. Calculate the mean, standard deviation, and coefficient of variation (%CV or %RSD) for each level. Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[5]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in the use of internal standards, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for residue analysis using an internal standard.
Caption: A decision-making workflow for selecting an appropriate internal standard.
References
Cross-Validation of Analytical Methods for Tetracycline Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of tetracycline (B611298) is paramount for ensuring product quality, safety, and efficacy. A variety of analytical methods are available, each with its own set of strengths and limitations. This guide provides a comparative overview of common techniques for tetracycline quantification, supported by experimental data to aid in the selection of the most appropriate method for your specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for tetracycline quantification is often a trade-off between sensitivity, specificity, cost, and throughput. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered gold-standard techniques due to their high specificity and sensitivity. Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput and cost-effective screening alternative, while microbiological assays provide a measure of the biological activity of the antibiotic.
Below is a summary of performance characteristics for various methods based on published data.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC | Tetracycline, Oxytetracycline (B609801) | Broiler Meat, Eggs | >0.999 | 76 | Within-day: 6.1-15.5; Between-day: 4.8-5.0 | 10.5 ng/g (meat), 2.2 ng/g (eggs) | 20.9 ng/g (meat), 13.0 ng/g (eggs)[1] |
| HPLC-MS/MS | Tetracyclines | Bovine Muscle | >0.99 | 98.7-103.3 | - | - | 25-40 µg/kg[2] |
| LC-MS/MS | Tetracyclines and their epimers | Shrimp | - | - | - | - | - |
| ELISA | Tetracyclines | Honey, Milk, Meat | - | - | - | - | - |
| Microbiological Assay | Tetracycline | Milk | - | - | - | 134 µg/L | -[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline the fundamental steps for each of the compared methods.
High-Performance Liquid Chromatography (HPLC)
The HPLC method separates compounds based on their affinity for a stationary phase and a mobile phase. For tetracycline analysis, a C18 reversed-phase column is commonly used.
Sample Preparation:
-
Homogenize the sample matrix (e.g., tissue, milk).
-
Extract tetracyclines using an appropriate solvent, often an acidified organic solvent or a buffer solution like McIlvaine buffer.[4]
-
Centrifuge the mixture to separate the solid debris from the liquid extract.
-
Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.01 M oxalic acid) and an organic solvent (e.g., acetonitrile, methanol).[5]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV or fluorescence detection. For fluorescence, excitation and emission wavelengths are set to appropriate values for tetracyclines (e.g., Ex: 255 nm, Em: 365 nm).[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for trace-level quantification.
Sample Preparation: The sample preparation is similar to that for HPLC, often involving liquid-liquid extraction or solid-phase extraction.[7]
LC-MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is common for tetracyclines.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity, monitoring specific precursor-to-product ion transitions for each tetracycline.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For tetracycline, a competitive ELISA format is often used.
Assay Principle:
-
A microtiter plate is pre-coated with a known amount of tetracycline.[8]
-
The sample containing an unknown amount of tetracycline is added to the wells, along with a specific antibody against tetracycline.[9]
-
The tetracycline in the sample competes with the tetracycline coated on the plate for binding to the antibody.[8][9]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.
-
A substrate is added that is converted by the enzyme into a colored product.[8][9]
-
The intensity of the color is inversely proportional to the concentration of tetracycline in the sample and is measured using a microplate reader.[8][9]
Microbiological Assay
This method relies on the principle that the growth of a susceptible microorganism is inhibited by the presence of an antibiotic. The extent of inhibition is proportional to the concentration of the antibiotic.
General Procedure:
-
A suitable agar (B569324) medium is seeded with a susceptible test microorganism (e.g., Bacillus cereus).
-
Standard solutions of tetracycline and the test samples are applied to wells cut into the agar or onto paper discs placed on the agar surface.
-
The plates are incubated under appropriate conditions to allow microbial growth.
-
The diameter of the zone of inhibition around the well or disc is measured.
-
A standard curve is constructed by plotting the zone diameter against the logarithm of the tetracycline concentration.
-
The concentration of tetracycline in the sample is determined by interpolating its zone of inhibition on the standard curve.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of different analytical methods is a critical step to ensure the reliability and comparability of results. A typical workflow involves analyzing the same set of samples using two or more distinct methods and comparing the outcomes.
Caption: Workflow for the cross-validation of different analytical methods for tetracycline quantification.
Conclusion
The choice of an analytical method for tetracycline quantification depends on the specific requirements of the study, including the required sensitivity, specificity, sample matrix, and available resources. While chromatographic methods like HPLC and LC-MS/MS offer high accuracy and are suitable for confirmatory analysis, immunoassays and microbiological assays can be valuable for high-throughput screening. Cross-validation of results between different methods is essential to ensure the robustness and reliability of the data, particularly in regulatory environments.
References
- 1. Validation of HPLC method of analysis of tetracycline residues in eggs and broiler meat and its application to a feeding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC confirmatory method for the determination of tetracycline antibiotics residues in bovine muscle according to the European Union regulation 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel bioassay using Bacillus megaterium to detect tetracycline in milk | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 4. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Tetracyclines Residues in Bovine Milk Samples by Solid Phase Extraction and HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetracycline ELISA Kit (A327256) [antibodies.com]
- 9. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
Safety Operating Guide
Proper Disposal of Tetracycline-d6: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Tetracycline-d6, ensuring the safety of personnel and the protection of the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount. This compound, a deuterated form of the antibiotic tetracycline (B611298), requires careful handling and adherence to specific disposal protocols due to its potential health and environmental effects. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste should be performed while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste. This compound waste is typically categorized into two main types: high-concentration and low-concentration waste.
-
High-Concentration Waste: This category includes pure, unused this compound, expired stock solutions, and grossly contaminated materials. These are considered hazardous chemical waste.[1]
-
Low-Concentration Waste: This includes items such as used cell culture media containing this compound and minimally contaminated lab supplies (e.g., pipette tips, gloves). While at a lower concentration, this waste still requires special handling.
A critical aspect of tetracycline waste management is its stability. Tetracycline is a heat-stable antibiotic, meaning it is not deactivated by standard autoclaving procedures.[1][2] Therefore, autoclaving is not a suitable method for treating this compound waste before disposal.
Step-by-Step Disposal Procedures
1. High-Concentration this compound Waste:
-
Step 1: Containment: Collect all high-concentration solid and liquid this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container. The original container can be used if it is in good condition.
-
Step 2: Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Step 4: Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
2. Low-Concentration this compound Waste (e.g., Contaminated Media):
-
Step 1: Collection: Collect all liquid waste, such as used cell culture media containing this compound, in a clearly labeled, leak-proof container. Do not mix this waste with other chemical or biological waste streams unless permitted by your institution's EHS guidelines.[3]
-
Step 2: Labeling: Label the container as "Antibiotic-Containing Solution" or as specified by your institution's protocols.[3]
-
Step 3: Solid Waste: Dispose of solid waste contaminated with low concentrations of this compound (e.g., gloves, pipette tips) in a designated chemical waste container.
-
Step 4: Disposal: This waste should be managed as chemical waste and collected by your institution's hazardous waste program.
Never dispose of this compound waste down the drain or in the regular trash. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1]
Quantitative Data Summary
| Waste Type | Concentration | Disposal Method |
| Pure Compound/Stock Solutions | High | Hazardous Chemical Waste Disposal |
| Contaminated Labware | Variable | Hazardous Chemical Waste Disposal |
| Used Cell Culture Media | Low | Collect as Chemical Waste |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
